OP-145
Description
Properties
Molecular Formula |
C142H246N46O31 |
|---|---|
Molecular Weight |
3093.762 |
Appearance |
Off white to light yellow powder |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the OP-145 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2][3][4] Engineered for enhanced stability and antimicrobial potency, this compound demonstrates significant efficacy against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is centered on the rapid disruption of bacterial cell membranes.[4][5] this compound has undergone clinical evaluation and was found to be a safe and effective topical treatment for chronic suppurative otitis media in Phase II trials.[6][7] This document provides a comprehensive overview of this compound, detailing its sequence, structure, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Peptide Sequence and Physicochemical Properties
This compound is a meticulously designed derivative of the human LL-37 peptide (residues 13-36), modified to enhance its therapeutic potential.[1] Key modifications include N-terminal acetylation and C-terminal amidation, which confer increased stability against proteolytic degradation.[1]
Full Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2
One-Letter Code: Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2[6]
The peptide's design favors the formation of an amphipathic helix, a crucial structural feature for its membrane-disrupting activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄₂H₂₄₆N₄₆O₃₁ | [4] |
| Amino Acid Residues | 24 | [4][5] |
| Net Charge | +6 | [5] |
| Modifications | N-terminal Acetylation, C-terminal Amidation | [1][8] |
Molecular Structure
The structure of this compound is central to its function. While largely unstructured in aqueous buffer solutions, it undergoes a significant conformational change upon encountering a membrane environment.[6][9]
-
Secondary Structure: Circular dichroism (CD) spectroscopy reveals that this compound adopts a predominantly α-helical conformation in the presence of lipid vesicles that mimic bacterial or mammalian membranes.[9][10] This induced helicity is critical for its interaction with and perturbation of the lipid bilayer.
-
Amphipathicity: The α-helix is amphipathic, meaning it segregates hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This arrangement facilitates its insertion into the lipid membrane, with the hydrophobic face interacting with the lipid acyl chains and the cationic (hydrophilic) face interacting with the negatively charged phospholipid head groups of bacterial membranes.[11]
Mechanism of Action
This compound exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane. The process is rapid and multifaceted, with specific interactions depending on the membrane's lipid composition.
-
Electrostatic Attraction: The net positive charge (+6) of this compound facilitates an initial electrostatic attraction to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-positive bacteria.[5]
-
Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer. The specific mechanism of disruption differs based on the target membrane:
-
Bacterial Membranes (Anionic): In membranes rich in anionic phospholipids like phosphatidylglycerol (PG), which mimic bacterial membranes, this compound induces membrane thinning and the formation of quasi-interdigitated lipid-peptide structures. This severe perturbation leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9][10][11]
-
Mammalian Membranes (Zwitterionic): In membranes composed primarily of zwitterionic phospholipids like phosphatidylcholine (PC), which mimic mammalian cells, this compound is significantly less lytic at therapeutic concentrations.[1][9][10] At higher concentrations, it can cause the disintegration of liposomes into disk-like micelles.[9][10] This selectivity for bacterial over mammalian membranes is a key therapeutic advantage.
-
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating potent antimicrobial activity and selectivity.
Table 2: Antimicrobial and Biofilm Activity of this compound
| Target Organism | Assay | Concentration / Result | Reference |
| S. aureus | Antimicrobial Activity | Active at 0.8-1.6 µM | [4] |
| Methicillin-Resistant S. aureus (MRSA) | Antimicrobial Activity | Significant activity against 9 clinical isolates | [3] |
| MRSA | Biofilm Formation | Significant reduction in biofilm mass after 24h (P < 0.05) | [2][3] |
| E. hirae | Lethal Concentration (LC₉₉.₉) | 3.2 µM after 5 min; 0.8 µM after 60 min | [11] |
Table 3: Membrane Permeabilization and Cytotoxicity
| Membrane / Cell Type | Assay | Concentration / Result | Reference |
| POPG Vesicles (Bacterial Mimic) | Leakage Assay | 50% leakage at 1 µM | [12] |
| POPG Vesicles (Bacterial Mimic) | Leakage Assay | ~100% leakage at 2 µM (4 mol%) | [12] |
| Human Cells | Lysis | Lytic only at high concentrations | [1][10] |
Experimental Protocols
The characterization of this compound relies on a suite of biophysical and microbiological techniques.
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of this compound in different environments.
-
Methodology: CD spectra of this compound (e.g., 200 µM) are recorded in a standard buffer (e.g., Hepes buffer). To assess membrane-induced conformational changes, spectra are also recorded in the presence of large unilamellar vesicles (LUVs) composed of either 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic bacterial membranes or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) for mammalian membranes, typically at a lipid concentration of 5 mM.[9] Measurements are taken in the far-UV region (e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[9][13][14] The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[9]
Differential Scanning Calorimetry (DSC)
-
Objective: To study the effect of this compound on the thermotropic phase behavior of lipid bilayers.[15][16]
-
Methodology: Multilamellar vesicles (MLVs) are prepared from lipids such as dipalmitoylphosphatidylglycerol (DPPG).[12] The peptide is added to the lipid suspension at various molar ratios. The thermal behavior of the vesicles is then analyzed using a differential scanning calorimeter.[15][17] Samples are subjected to heating and cooling scans (e.g., at a rate of 1°C/min) to determine the main phase transition temperature (Tm) and enthalpy (ΔH) of the lipid.[17] Changes in these parameters indicate a peptide-lipid interaction that perturbs the bilayer structure.[12]
Membrane Leakage Assay
-
Objective: To quantify the membrane-permeabilizing activity of this compound.
-
Methodology: LUVs are prepared with an encapsulated fluorescent dye mixture, such as ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide). The external, unencapsulated dye is removed. The baseline fluorescence of the vesicle suspension is measured. This compound is added at various concentrations, and the increase in fluorescence is monitored over time.[12] Disruption of the vesicle membrane by the peptide causes the release of ANTS and DPX, leading to dequenching and an increase in fluorescence intensity. A 100% leakage value is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.[11]
Clinical Development
This compound (also referred to as P60.4Ac in clinical literature) has been advanced into clinical trials for topical applications.
-
Indication: Chronic suppurative otitis media (CSOM), a persistent middle ear infection often resistant to conventional antibiotics.[7][18][19]
-
Clinical Trial: A randomized, double-blind, placebo-controlled Phase IIa study was conducted to evaluate the safety and efficacy of this compound ototopical drops.[7]
-
Outcome: The study demonstrated that this compound was safe, well-tolerated, and resulted in a significantly higher rate of treatment success (47%) compared to the placebo group (6%).[7] These results provided a strong rationale for its continued development.[7] However, it was noted that the peptide's activity could be diminished in the presence of human plasma, suggesting its utility is greatest in topical applications where systemic exposure is limited.[6][20]
Conclusion
This compound is a potent, synthetic antimicrobial peptide with a well-defined structure and mechanism of action. Its strong bactericidal activity against resistant pathogens like MRSA, coupled with a favorable safety profile and proven efficacy in a Phase II clinical trial for CSOM, establishes it as a highly promising candidate for the topical treatment of bacterial infections. The data and protocols summarized herein provide a solid foundation for further research and development of this compound and next-generation peptide-based therapeutics.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. mdpi.com [mdpi.com]
- 6. Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Circular dichroism spectroscopy of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 17. Creating Asymmetric Phospholipid Vesicles via Exchange With Lipid-Coated Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ISRCTN [isrctn.com]
- 19. isrctn.com [isrctn.com]
- 20. researchgate.net [researchgate.net]
OP-145: A Technical Whitepaper on its Derivation, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of OP-145, a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It details the rationale behind its design, its derivation from the parent molecule, and its potent antimicrobial and anti-biofilm properties. This guide includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant signaling pathways.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is a synthetic AMP developed from the human cathelicidin LL-37, designed to enhance its therapeutic potential while minimizing potential toxicity. This whitepaper serves as a technical resource for researchers and drug developers interested in the preclinical and clinical development of this compound and related compounds.
Derivation and Design of this compound from LL-37
This compound is a 24-amino acid peptide derived from the core antimicrobial region of the human cathelicidin LL-37, which corresponds to amino acids 13-36.[1] The design of this compound involved specific modifications to improve its stability and enhance the formation of an amphipathic α-helix, a key structural feature for the antimicrobial activity of many AMPs.[1]
The sequence of this compound is Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 .[2][3]
Key modifications from the native LL-37 sequence include:
-
N-terminal Acetylation (Ac-): This modification protects the peptide from degradation by exopeptidases, increasing its stability in biological environments.[1]
-
C-terminal Amidation (-NH2): This modification also contributes to increased stability by preventing degradation by carboxypeptidases and neutralizes the negative charge of the C-terminal carboxyl group, which can enhance its interaction with negatively charged bacterial membranes.[1][4]
The rationale for selecting the 13-36 region of LL-37 is based on structure-activity relationship studies that identified this central helical domain as being crucial for its antimicrobial effects, while the N-terminal portion was found to be more associated with proteolytic instability.[5] The resulting peptide, this compound, was developed to retain the potent antimicrobial and endotoxin-neutralizing activities of LL-37 with improved characteristics for therapeutic applications.[6]
Quantitative Data Summary
The antimicrobial and anti-biofilm activities of this compound have been evaluated against a range of clinically relevant pathogens. The following tables summarize key quantitative data from various studies.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | Assay Type | Value | Reference |
| Staphylococcus aureus | MRSA (various clinical isolates) | Colony Counts | Significant reduction in growth | [7][8] |
| Staphylococcus aureus | JAR060131 | Lethal Concentration (LC99.9%) | ~3.2 µM (in absence of plasma) | [6] |
| Escherichia coli | - | Lethal Concentration (LC99.9%) | Not specified, but bactericidal | [9] |
| Enterococcus hirae | - | Lethal Concentration (LC99.9%) | 3.2 µM (after 5 min) | [5] |
Table 2: Anti-Biofilm Activity of this compound
| Organism | Strain | Assay Type | Results | Reference |
| Staphylococcus aureus | MRSA (various clinical isolates) | Colony Counts from Biofilm | Significant reduction in viable cells after 24h | [7][8] |
| Staphylococcus aureus | JAR060131 | Crystal Violet Staining | Significant reduction in biofilm mass | [6] |
| Clinically isolated pathogens from bone infections | - | Fluorescence Microscopy | Strong anti-biofilm effects in vivo | [10] |
Table 3: Cytotoxicity of this compound
| Cell Type | Assay Type | Results | Reference |
| Epithelial cells and keratinocytes | Not specified | No detectable cytotoxicity at effective antimicrobial concentrations | [2] |
| Bone marrow stromal cells (BMSCs) | MTT assay | No toxicity at 0.5 and 1 µg/mL | [10] |
| Human cells | Lysis | Lytic only at high concentrations | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.[11][12][13]
Materials:
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains for testing
-
This compound peptide stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Peptide Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption. The concentrations should span the expected MIC range.
-
Assay Plate Setup: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add a defined volume (e.g., 11 µL of 10x concentrated peptide solution) of each peptide dilution to the corresponding wells. c. Include a positive control well (bacteria with no peptide) and a negative control well (broth only).
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
Crystal Violet Biofilm Assay
This protocol is for quantifying biofilm formation and is based on established methods.[14][15][16][17]
Materials:
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Bacterial strains for testing
-
Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
0.1% crystal violet solution
-
33% acetic acid or 95% ethanol for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Grow overnight cultures of the test bacteria. b. Dilute the overnight culture (e.g., 1:100) in fresh growth medium. c. Add 200 µL of the diluted culture to each well of a 96-well plate. To test for biofilm inhibition, add different concentrations of this compound at this stage. d. Incubate the plate at 37°C for 24-48 hours without shaking.
-
Staining: a. Gently aspirate the medium and planktonic cells from each well. b. Wash the wells carefully with PBS to remove non-adherent cells. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing and Solubilization: a. Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear. b. Dry the plate, for example, by inverting it on a paper towel. c. Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. d. Incubate for 10-15 minutes at room temperature.
-
Quantification: a. Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. b. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.
Visualizations: Signaling Pathways and Experimental Workflows
Derivation of this compound from LL-37
Caption: Derivation pathway of this compound from the human cathelicidin LL-37.
Proposed Mechanism of Action of this compound
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide this compound on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Crystal violet assay [bio-protocol.org]
- 15. Crystal violet biomass assays [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biophysical Properties of the OP-145 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-145 is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated potent antimicrobial and anti-biofilm activity against a range of pathogens, including multidrug-resistant strains, and also possesses significant immunomodulatory properties. This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, its mechanisms of action, and detailed experimental protocols for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with broad-spectrum activity and a lower propensity for inducing resistance compared to conventional antibiotics. This compound, a synthetic peptide derived from the human cathelicidin LL-37, has emerged as a compelling candidate for the treatment of various infections, including chronic otitis media.[1][2][3] Its dual action as a direct antimicrobial and an immunomodulator makes it a particularly attractive subject for research and drug development. This guide delves into the core biophysical properties of this compound, providing a technical resource for scientists working to harness its therapeutic potential.
Biophysical and Structural Properties
This compound is a 24-amino acid peptide with the sequence IGKEFKRIVERIKRFLRELVRPLR.[4] To enhance its stability against proteolytic degradation, it is N-terminally acetylated and C-terminally amidated.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | IGKEFKRIVERIKRFLRELVRPLR | [4] |
| Molecular Formula | C₁₄₂H₂₄₆N₄₆O₃₁ | [6] |
| Molecular Weight | 3093.76 g/mol | [6] |
| Modifications | N-terminal acetylation, C-terminal amidation | [3][5] |
Circular dichroism studies have shown that this compound adopts a predominantly α-helical conformation in the presence of membrane mimetics, such as liposomes composed of phosphatidylglycerol (PG) and phosphatidylcholine (PC).[7][8] This amphipathic helical structure is crucial for its interaction with and disruption of microbial membranes.[9]
Mechanism of Action
Antimicrobial and Anti-biofilm Activity
This compound exerts its antimicrobial effect through a membranolytic mechanism, showing a preference for the negatively charged phospholipids commonly found in bacterial membranes.[7][9] This selectivity is key to its therapeutic window, as it is lytic to human cells only at considerably higher concentrations.[3][7]
The interaction of this compound with bacterial membranes leads to membrane thinning and the formation of quasi-interdigitated lipid-peptide structures in PG bilayers, which are characteristic of bacterial membranes.[7] In contrast, its interaction with PC liposomes, which mimic mammalian membranes, results in the disintegration of the liposomes into disk-like micelles and bilayer sheets.[7]
This compound has demonstrated significant activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] It is also effective at reducing biofilm formation by clinically isolated drug-resistant strains.[10][11]
Table 2: Antimicrobial Activity of this compound
| Organism | Activity Metric | Concentration (µM) | Reference |
| Escherichia coli | LC99.9% (5 min) | 6.4 | [12] |
| Enterococcus hirae | LC99.9% (5 min) | 3.2 | [12][13] |
| Staphylococcus aureus | Active concentration | 0.8 - 1.6 | [6] |
| Staphylococcus aureus JAR060131 | LC99.9% (2h) | ~1.6 | [14] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity against 9/10 strains | Not specified | [10][11] |
LC99.9%: Lethal concentration required to kill 99.9% of the bacterial population.
Anti-inflammatory and Immunomodulatory Activity
A key aspect of this compound's therapeutic potential lies in its ability to modulate the host's immune response. As a derivative of LL-37, this compound is known to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation.[7][8][15] This neutralization prevents LPS from binding to the Toll-like receptor 4 (TLR4)/MD2 complex on immune cells, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
The proposed mechanism involves the cationic this compound peptide binding to the negatively charged LPS, sterically hindering its interaction with the TLR4 receptor complex. This abrogates the activation of both the MyD88-dependent and TRIF-dependent signaling pathways, leading to reduced activation of NF-κB and MAPK pathways (p38, JNK, ERK), and consequently, decreased production of inflammatory mediators like TNF-α, IL-6, and IL-1β.
Caption: this compound neutralizes LPS, preventing TLR4 activation and subsequent inflammatory signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biophysical properties of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to mid-log phase.
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Membrane Permeabilization: Vesicle Leakage Assay
This assay assesses the ability of this compound to disrupt lipid bilayers by measuring the release of an entrapped fluorescent dye.
-
Preparation of Large Unilamellar Vesicles (LUVs):
-
Prepare a lipid film of desired composition (e.g., POPG to mimic bacterial membranes).
-
Hydrate the lipid film with a buffer containing a self-quenching fluorescent dye (e.g., calcein).
-
Extrude the lipid suspension through a polycarbonate membrane to form LUVs of a defined size.
-
Remove unencapsulated dye by gel filtration.
-
-
Assay Procedure:
-
Dilute the LUV suspension in a cuvette.
-
Add varying concentrations of this compound to the cuvette.
-
Monitor the increase in fluorescence intensity over time as the dye is released and de-quenched.
-
-
Data Analysis:
-
Calculate the percentage of leakage relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.
-
Caption: Workflow for assessing membrane permeabilization by this compound.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of this compound in different environments.
-
Sample Preparation:
-
Prepare solutions of this compound in buffer alone and in the presence of liposomes (e.g., POPG or POPC).
-
-
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm).
-
Acquire spectra for the buffer and liposome solutions alone as blanks.
-
-
Data Analysis:
-
Subtract the blank spectra from the peptide spectra.
-
Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Conclusion
This compound is a multifaceted antimicrobial peptide with significant potential for therapeutic development. Its potent, selective membranolytic activity against bacteria, coupled with its ability to modulate the host inflammatory response, makes it a promising candidate for treating a variety of infections. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic capabilities of this compound. Future research should continue to elucidate the precise molecular details of its immunomodulatory mechanisms and to optimize its formulation and delivery for clinical applications.
References
- 1. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
- 2. NLRP3 inflammasome inhibition is disrupted in a group of auto-inflammatory disease CAPS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of toll-like receptor signaling by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Phosphoinositide-mediated adaptor recruitment controls Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Peptide Antagonist of the TLR4–MD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
The Mode of Action of OP-145 on Bacterial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It has demonstrated potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the core mechanisms governing the interaction of this compound with bacterial cell membranes, consolidating key quantitative data, detailing experimental methodologies, and visualizing the peptide's mechanism of action.
Mechanism of Action of this compound
The bactericidal activity of this compound is primarily driven by its interaction with and disruption of the bacterial cell membrane. While initially thought to act solely through pore formation, recent evidence suggests a more complex, multi-step mechanism that involves electrostatic interactions, membrane depolarization, and alterations in lipid packing, which may not always lead to significant membrane permeabilization at bactericidal concentrations.[1]
Initial Electrostatic Interaction
As a cationic peptide, this compound's initial interaction with the bacterial surface is mediated by electrostatic attraction to the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves teichoic acids.[1][2][3] This initial binding is a crucial step that concentrates the peptide at the bacterial surface.
Membrane Depolarization and Lipid Packing Disruption
Following surface binding, this compound induces a rapid depolarization of the cytoplasmic membrane.[1] This disruption of the membrane potential is a critical event in bacterial killing and can occur even with limited or no significant permeabilization of the membrane to larger molecules.[1][4] Studies using differential scanning calorimetry (DSC) have shown that this compound perturbs the packing of lipid acyl chains within the membrane, leading to a more disordered state.[1] This alteration of the lipid bilayer structure is believed to be a key contributor to the loss of membrane integrity and subsequent cell death.
The interaction of this compound is significantly influenced by the phospholipid composition of the target membrane. It shows a preferential interaction with anionic phospholipids, such as phosphatidylglycerol (PG), which are abundant in bacterial membranes.[2][3] In contrast, its interaction with zwitterionic phospholipids like phosphatidylcholine (PC), a major component of mammalian cell membranes, is different, which may contribute to its bacterial selectivity.[2][3]
Quantitative Data on this compound-Membrane Interactions
The following tables summarize the key quantitative data from various studies on the interaction of this compound with bacterial cells and model membranes.
| Parameter | Bacterium/Model System | Concentration | Effect | Reference |
| Membrane Depolarization | E. hirae | 3.2 µM | Eradication of bacteria | [5] |
| E. hirae | 0.8 - 51.2 µM | Concentration-dependent depolarization | [6] | |
| Membrane Permeabilization | E. coli (smooth LPS) | High concentrations | ~30% increase in permeability | [1] |
| E. coli | At bactericidal concentrations | No significant permeability | [1][4] | |
| E. hirae | 3.2 µM | Permeabilization leading to cell death | [5] | |
| E. hirae | 6.4 µM | Time-dependent increase in PI-positive cells | [5] | |
| Zeta Potential Neutralization | E. coli | Not specified | Immediate surface charge neutralization | [4] |
| E. hirae | Not specified | No surface charge neutralization | [4] | |
| Model Membranes (PG) | ~8 µM | Surface charge neutralization | [7] | |
| Model Membranes (PE/PG) | ~1-2 µM | Surface charge neutralization | [7] | |
| Liposome Leakage | POPG LUVs | 2 µM (4 mol%) | Almost full leakage | [8] |
| POPG LUVs | 1 µM | 50% membrane leakage | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.
Bacterial Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Bacterial Preparation: Centrifuge the bacterial culture, wash the pellet with PBS, and resuspend in PBS to a final optical density (OD600) of approximately 0.2.
-
Incubation: Add this compound to the bacterial suspension at the desired final concentrations. Include a positive control (e.g., a known membrane-permeabilizing agent like melittin or 70% ethanol) and a negative control (untreated bacteria).
-
PI Staining: Add PI to each sample to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Flow Cytometer: Analyze the percentage of PI-positive cells using an appropriate laser and filter set (e.g., excitation at 488 nm and emission detection in the red channel).
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound treated samples to the positive control (representing 100% permeabilization) and subtract the background fluorescence of the negative control.
Zeta Potential Measurement
This technique measures the surface charge of bacterial cells or liposomes, providing insights into the electrostatic interactions with cationic peptides like this compound.
Materials:
-
Bacterial culture or liposome suspension
-
This compound stock solution
-
Low ionic strength buffer (e.g., 10 mM NaCl or sterile deionized water)
-
Zeta potential analyzer
Procedure:
-
Sample Preparation:
-
Bacteria: Centrifuge the bacterial culture, wash the pellet twice with the low ionic strength buffer, and resuspend to a suitable cell density.
-
Liposomes: Prepare large unilamellar vesicles (LUVs) by extrusion in the low ionic strength buffer.
-
-
Titration: Add increasing concentrations of this compound to the bacterial or liposome suspension.
-
Measurement: For each concentration, transfer the sample to the measurement cuvette of the zeta potential analyzer.
-
Data Acquisition: The instrument applies an electric field and measures the electrophoretic mobility of the particles, from which the zeta potential is calculated.
-
Data Analysis: Plot the zeta potential as a function of the this compound concentration to determine the concentration required for surface charge neutralization.
Differential Scanning Calorimetry (DSC)
DSC is used to study the effect of peptides on the thermotropic phase behavior of lipid bilayers, providing information on how the peptide perturbs lipid packing.
Materials:
-
Lipid stock solutions (e.g., DPPG, DPPC in chloroform)
-
This compound stock solution
-
Buffer (e.g., HEPES or phosphate buffer)
-
Differential scanning calorimeter
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture of the desired composition in a glass vial.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with buffer containing the desired concentration of this compound to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Load the MLV suspension into the sample cell of the DSC instrument.
-
Load the corresponding buffer (without lipids) into the reference cell.
-
Perform heating and cooling scans over a defined temperature range at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis: Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of this compound indicate an interaction with and perturbation of the lipid bilayer.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and scalable preparation of bacterial lysates for cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Preparation of bacterial cell lysate for SDS-PAGE (2022 iGEM) [protocols.io]
- 6. youtube.com [youtube.com]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide derived from the human cathelicidin LL-37. Engineered for enhanced stability and antimicrobial potency, this compound exhibits broad-spectrum activity against various pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the direct disruption of bacterial cell membranes, leading to rapid cell death. This document provides a comprehensive overview of the primary amino acid sequence of this compound, its mechanism of action, quantitative antimicrobial and cytotoxic data, and detailed experimental protocols for its characterization.
Primary Amino Acid Sequence and Structure
This compound is a meticulously designed peptide, optimized from the 13-36 region of the human cathelicidin LL-37. To bolster its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.
The primary amino acid sequence of this compound is as follows:
Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2
In its shortened notation:
Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2
This sequence is designed to form an amphipathic α-helix, a structural motif crucial for its interaction with and disruption of microbial cell membranes.
Mechanism of Action: Membrane Disruption
The primary antimicrobial activity of this compound is attributed to its ability to permeabilize bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) and peptidoglycan (PGN) in Gram-positive bacteria.[1][2]
Following this initial binding, this compound monomers insert into the lipid bilayer, leading to membrane thinning and the formation of pores or micelle-like structures. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[3] The proposed mechanism of action does not involve a specific intracellular signaling pathway but rather a direct physical disruption of the cellular barrier.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified against a range of bacterial species. The following tables summarize the available data on its minimum inhibitory concentrations (MIC) and lethal concentrations (LC).
Table 1: Antimicrobial Activity of this compound against Planktonic Bacteria
| Bacterial Species | Strain | Concentration (µM) | Metric | Reference |
| Escherichia coli | ATCC 25992 | 12.8 | MIC | [4] |
| Escherichia coli | K12 | 12.8 | MIC | [4] |
| Escherichia coli | D21f2 | 12.8 | MIC | [4] |
| Escherichia coli | - | 6.4 | LC99.9% (5 min) | [5] |
| Enterococcus hirae | - | 3.2 | LC99.9% (5 min) | [5] |
| Staphylococcus aureus (MRSA) | 9 clinical isolates | - | Significant antibacterial activity | [6] |
Table 2: Anti-biofilm Activity of this compound
| Bacterial Species | Condition | Effect | Reference |
| Staphylococcus aureus (MRSA) | Clinically isolated strains | Significant reduction in biofilm formation | [6][7] |
| Staphylococcus aureus | JAR060131 | Inhibition of biofilm formation | [8] |
Table 3: Cytotoxicity of this compound
| Cell Type | Assay | Observation | Reference |
| Human cells | Lysis assay | Lytic only at considerably higher concentrations than antimicrobial concentrations | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are standardized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a bacterial population over time.[9][10][11]
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Add various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) to tubes containing the bacterial suspension. Include a growth control without the peptide.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[10]
Biofilm Disruption Assay
This protocol evaluates the ability of this compound to eradicate pre-formed biofilms.[12][13][14][15]
-
Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours.
-
Treatment: Gently wash the wells to remove planktonic bacteria and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plate for a further 24 hours.
-
Quantification: Wash the wells again and quantify the remaining biofilm using methods such as crystal violet staining, followed by measuring the absorbance at a specific wavelength (e.g., 570 nm).
Cytotoxicity Assay
This assay determines the toxicity of this compound against mammalian cells.[16][17][18][19][20]
-
Cell Culture: Culture a human cell line (e.g., HeLa, HEK293) in a 96-well plate until a confluent monolayer is formed.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a positive control for cell death (e.g., Triton X-100) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, LDH release assay, or live/dead staining with fluorescent dyes followed by microscopy or flow cytometry.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against a range of clinically relevant bacteria, including drug-resistant strains. Its mechanism of action, centered on the rapid disruption of bacterial membranes, makes it a valuable candidate for further development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and other antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial cell wall compounds as promising targets of antimicrobial agents I. Antimicrobial peptides and lipopolyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. static.igem.org [static.igem.org]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. static.igem.org [static.igem.org]
- 16. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol [protocols.io]
- 18. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
Theoretical Antimicrobial Spectrum of OP-145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2][3] It has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity, including efficacy against multi-drug resistant pathogens.[2][4] This technical guide provides a comprehensive overview of the theoretical antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antimicrobial Spectrum of this compound
This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[5] The following tables summarize the available quantitative data on its antimicrobial efficacy.
Table 1: Antibacterial Activity of this compound (MIC and Lethal Concentrations)
| Organism | Strain(s) | Concentration (µM) | Endpoint | Reference(s) |
| Escherichia coli | ATCC 25922, K12 | 1.6 - 6.4 | % Survival | [6] |
| Various LPS phenotypes | 12.8 (2x MIC) | Membrane Staining | [5] | |
| Staphylococcus aureus (MRSA) | 9 out of 10 clinical isolates | Not specified | Significant antibacterial activity | [3] |
| Enterococcus hirae | Not specified | 3.2 | LC99.9% (5 min) | |
| Not specified | 1.6 | LC99.9% (10 min) | ||
| Not specified | 0.8 | LC99.9% (60 min) | ||
| Gram-negative bacteria | General | 0.8 - 12.8 | MIC Range |
Note: Data on the antifungal spectrum of this compound is currently limited in the reviewed literature. Further studies are required to fully elucidate its activity against fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process can be summarized in the following key steps:
-
Electrostatic Attraction: The cationic this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Disruption: Upon binding, this compound inserts into the bacterial membrane, leading to a disruption of the lipid packing and an increase in membrane permeability.[6]
-
Membrane Depolarization: The integrity of the cell membrane is compromised, resulting in depolarization of the membrane potential.
-
Cellular Leakage and Death: The loss of membrane integrity leads to the leakage of essential intracellular components and ultimately results in bacterial cell death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a modification of the broth microdilution method, adapted for cationic antimicrobial peptides like this compound to minimize non-specific binding and ensure accurate results.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates (do not use polystyrene)[1]
-
This compound peptide stock solution
-
Bacterial strains for testing
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile 0.02% acetic acid with 0.4% BSA
-
Sterile deionized water
-
Incubator (37°C)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate 5 mL of MHB with the test bacterial strain from an agar plate.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Create a working stock by diluting the stock solution in an equal volume of 0.02% acetic acid with 0.4% BSA to achieve a concentration 10 times the highest desired test concentration.
-
Perform serial twofold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
-
MIC Assay Setup:
-
In a 96-well polypropylene plate, add 180 µL of the diluted bacterial inoculum to each well.
-
Add 20 µL of each this compound dilution to the corresponding wells.
-
Include a growth control well (bacteria only) and a sterility control well (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Conclusion
This compound is a promising antimicrobial peptide with demonstrated efficacy against clinically relevant bacteria, particularly multi-drug resistant strains of Staphylococcus aureus and various Gram-negative bacteria. Its mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a compelling candidate for further therapeutic development. The standardized protocols provided in this guide are intended to facilitate consistent and reliable evaluation of its antimicrobial properties. Further research is warranted to expand the known antimicrobial spectrum, particularly against fungal pathogens, and to fully elucidate the molecular intricacies of its interaction with microbial membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lights, Camera, Action! Antimicrobial Peptide Mechanisms Imaged in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of OP-145
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] It has demonstrated significant in vitro activity against a range of bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][3] this compound is also effective against bacterial biofilms, making it a promising candidate for further investigation and development.[3] These application notes provide detailed protocols for the in vitro susceptibility testing of this compound to evaluate its antimicrobial efficacy.
The primary mechanism of action for this compound involves interaction with and disruption of the bacterial cell membrane.[4] Unlike some other antimicrobial peptides, its bactericidal activity may not solely rely on membrane permeabilization but also on the neutralization of the bacterial surface charge.[4]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the available quantitative data on the in vitro activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency.
| Bacterial Strain | Gram Status | Resistance Profile | MIC (µM) | Reference |
| Escherichia coli | Gram-Negative | - | 6.4 (LC99.9%) | [5] |
| Enterococcus hirae | Gram-Positive | - | 3.2 (LC99.9%) | [5] |
| Staphylococcus aureus (MRSA) | Gram-Positive | Methicillin-Resistant | Low µM range | [1][3] |
Note: The available literature frequently describes the MIC of this compound against MRSA as being in the "low micromolar range" without specifying precise values. The values for E. coli and E. hirae are presented as the 99.9% lethal concentration (LC99.9%). Further research is needed to establish a comprehensive MIC profile against a wider range of clinical isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound peptide
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no this compound).
-
Negative Control: A well containing only CAMHB (no bacteria or this compound).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound peptide
-
Bacterial strain
-
CAMHB or other suitable broth
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Bacterial Culture: Grow the test bacterium in broth to the mid-logarithmic phase of growth.
-
Inoculum Preparation: Dilute the bacterial culture in fresh, pre-warmed broth to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Exposure to this compound: a. Prepare tubes or flasks containing the bacterial inoculum and this compound at various concentrations (e.g., 1x, 2x, and 4x the previously determined MIC). b. Include a growth control tube with no this compound.
-
Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 37°C. b. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Checkerboard Synergy Assay
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with another antimicrobial agent.
Materials:
-
This compound peptide
-
Second antimicrobial agent
-
Bacterial strain
-
CAMHB
-
Two sterile 96-well microtiter plates
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations higher than their individual MICs.
-
Plate Setup: a. In the first plate, prepare serial dilutions of this compound along the y-axis (rows). b. In the second plate, prepare serial dilutions of the second antimicrobial agent along the x-axis (columns).
-
Combination Plate Preparation: a. Transfer the diluted this compound from the first plate to a new 96-well plate. b. To this plate, add the diluted second antimicrobial agent, creating a matrix of different concentration combinations.
-
Inoculation: Inoculate the combination plate with the bacterial suspension as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
Incubation and Reading: Incubate and read the plate as for a standard MIC assay.
-
Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
- FIC Index (FICI) = FIC of this compound + FIC of Agent B c. Interpret the FICI as follows:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1
- Indifference: 1 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing of this compound
Caption: Workflow for this compound in vitro susceptibility testing.
Mechanism of Action of this compound (Conceptual)
Caption: Conceptual mechanism of this compound antibacterial action.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide this compound on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of OP-145 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic, 24-amino acid antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2] Its sequence is acetyl-IGKEFKRIVERIKRFLRELVRPLR-amide. The peptide is modified with N-terminal acetylation and C-terminal amidation to enhance its stability against proteolytic degradation.[3][4] this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA), and is being investigated for various therapeutic applications.[2]
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the this compound peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Data Presentation
Table 1: Physicochemical and Synthesis Data for this compound
| Parameter | Value | Reference / Note |
| Full Sequence | Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH₂ | [5] |
| Molecular Formula | C₁₄₂H₂₄₆N₄₆O₃₁ | [4] |
| Theoretical Monoisotopic Mass | 3238.92 Da | Calculated |
| Theoretical Average Mass | 3241.85 Da | Calculated |
| Purity (Post-HPLC) | >95% | [5][6] |
| Typical Purified Yield | 10-30% | Based on typical SPPS yields for peptides of similar length. |
| Storage Conditions (Lyophilized) | -20°C or below | [4] |
Experimental Protocols
Principle of Synthesis
The synthesis of this compound is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The C-terminal amide functionality of this compound necessitates the use of a specific type of resin, such as a Rink Amide resin. The N-terminal acetylation is performed after the completion of the peptide chain assembly, prior to cleavage from the resin.
Materials and Reagents
-
Resin: Rink Amide MBHA or Rink Amide AM resin (loading capacity: 0.4-0.8 mmol/g).
-
Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Anhydrous Diethyl Ether.
-
N-terminal Acetylation Reagent: Acetic anhydride, DIPEA.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Purification Solvents: Acetonitrile (HPLC grade), deionized water, TFA (HPLC grade).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a peptide synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Drain the DMF from the swollen resin.
-
Perform Fmoc deprotection by adding the 20% piperidine/DMF solution and agitating for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours with agitation.
-
Wash the resin with DMF (3 times) and DCM (3 times) and then again with DMF (3 times).
-
-
Chain Elongation (Iterative Cycles):
-
Repeat the following cycle for each subsequent amino acid in the sequence (Leu, Pro, Arg(Pbf), etc.):
-
Fmoc Deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF, agitate for 15 minutes, drain.
-
Washing: Wash the resin with DMF (5-7 times).
-
Amino Acid Coupling: Add the pre-activated Fmoc-amino acid solution (4 eq. amino acid, 3.9 eq. HBTU/HATU, 8 eq. DIPEA in DMF) to the resin. Couple for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times).
-
-
-
N-terminal Acetylation:
-
After the final amino acid (Isoleucine) has been coupled and deprotected, wash the resin thoroughly with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30-45 minutes at room temperature.
-
Wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum for several hours.
-
Protocol 2: Cleavage and Deprotection
Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as TFA is highly corrosive.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water.
-
Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over 30-60 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analytical HPLC: Analyze the purity of the collected fractions on an analytical C18 column. Fractions with >95% purity should be pooled.
-
Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed mass should correspond to the theoretical mass of this compound (Monoisotopic: 3238.92 Da).
-
Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.
-
Mandatory Visualizations
Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.
Caption: Peptide cleavage and precipitation workflow.
Caption: Purification and analysis pathway for synthetic this compound.
References
- 1. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound peptide [novoprolabs.com]
- 5. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide this compound on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing OP-145 in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated potent antimicrobial activity against a range of pathogens, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), and has shown efficacy in preclinical and clinical studies for the treatment of chronic suppurative otitis media.[1][2][3][4] Beyond its direct microbicidal effects, as a derivative of LL-37, this compound is presumed to possess immunomodulatory properties, influencing the host's innate and adaptive immune responses to infection.[5][6][7][8]
These application notes provide detailed protocols for the use of this compound in various murine infection models, including skin and soft tissue infection, pneumonia, and otitis media. The information is intended to guide researchers in the preclinical evaluation of this compound's therapeutic potential.
Data Presentation: Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in different infection models.
Table 1: Efficacy of this compound in a Murine Subcutaneous Implant-Associated Infection Model
| Pathogen | Mouse Strain | This compound Dose (per implant) | Outcome Measure | Result | Reference |
| S. aureus | Not Specified | 135 µg | Reduction in culture-positive implants | 31% reduction | [7] |
| S. aureus | Not Specified | 675 µg | Reduction in culture-positive implants | 37% reduction | [7] |
| S. aureus | Not Specified | 675 µg | Reduction in bacterial load (CFU/implant) | Significant reduction | [7] |
Table 2: Efficacy of this compound in a Phase IIa Clinical Trial for Chronic Suppurative Otitis Media (CSOM)
| Pathogen(s) | Patient Population | This compound Formulation | Treatment Regimen | Outcome Measure | Result | Reference |
| Various CSOM pathogens | Adults with CSOM | 0.5 mg/mL ototopical drops | Twice daily for 2 weeks | Treatment success rate | 47% (vs. 6% in placebo) | [1][3] |
Table 3: In Vitro Efficacy of this compound against Multi-Resistant S. aureus
| Bacterial Strain | Outcome Measure | Result | Reference |
| 9 out of 10 clinical MRSA isolates | Inhibition of bacterial growth | Significant antibacterial activity | [2][4] |
| Clinical MRSA isolates | Reduction in biofilm formation | Significant decrease in MRSA counts in biofilms after 24h | [2][4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The solubility and stability of this compound in a given formulation are critical for its in vivo efficacy. As a cationic peptide, its solubility is pH-dependent.
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Dilute, sterile acetic acid or ammonium hydroxide (for pH adjustment, if necessary)
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
Protocol:
-
Initial Solubilization:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
For initial solubilization, reconstitute the peptide in sterile, pyrogen-free water to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
If the peptide does not readily dissolve, sonication for a few minutes can be applied.
-
-
pH Adjustment (if necessary):
-
This compound is a cationic peptide, so it should be soluble in aqueous solutions. If solubility issues arise, check the pH of the solution.
-
For basic peptides, adding a small amount of dilute acetic acid can aid in dissolution.
-
For acidic peptides, dilute ammonium hydroxide can be used.
-
-
Final Dilution:
-
Once fully dissolved, dilute the stock solution to the desired final concentration for injection using sterile PBS (pH 7.4).
-
The final formulation should be clear and free of particulates.
-
-
Storage:
-
It is recommended to prepare fresh solutions for each experiment.
-
If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Note: The optimal formulation for this compound may vary depending on the route of administration and the specific experimental conditions. It is advisable to perform small-scale solubility and stability tests before preparing large batches for in vivo studies.
Murine Subcutaneous Skin Infection Model
This model is suitable for evaluating the efficacy of topically or systemically administered this compound against localized skin infections, particularly those caused by S. aureus.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Staphylococcus aureus (e.g., USA300 MRSA strain)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
1 mL syringes with 27-30 gauge needles
-
This compound formulation
-
Calipers
-
Surgical scissors and forceps
-
Tissue homogenizer
-
Sterile 1.5 mL microcentrifuge tubes
Protocol:
-
Bacterial Preparation:
-
Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). Verify the concentration by serial dilution and plating on TSA.
-
-
Infection Procedure:
-
This compound Administration:
-
Systemic Administration: Administer this compound via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection at a site distant from the infection. Dosing and frequency will need to be optimized, but a starting point could be based on the doses used in the implant model (e.g., 1-10 mg/kg).
-
Topical Administration: Apply a defined volume of a gel or cream formulation of this compound directly to the infection site.
-
Treatment can be initiated at a specified time point post-infection (e.g., 2, 4, or 24 hours) and continued for a defined period (e.g., 3-7 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).
-
Measure the size of the skin lesion (length and width) daily using calipers.
-
At the end of the experiment (e.g., day 3, 5, or 7 post-infection), euthanize the mice.
-
Excise the skin lesion and a margin of surrounding tissue.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).[9][11]
-
For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.
-
Murine Pneumonia Model
This model can be used to assess the efficacy of this compound against respiratory infections caused by pathogens such as S. aureus or Pseudomonas aeruginosa.
Materials:
-
8-10 week old BALB/c mice
-
S. aureus or P. aeruginosa
-
Appropriate bacterial growth media (e.g., TSB for S. aureus, LB for P. aeruginosa)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Micropipette with sterile tips
-
This compound formulation
-
Surgical scissors and forceps
-
Tissue homogenizer
Protocol:
-
Bacterial Preparation:
-
Infection Procedure (Intranasal Inoculation):
-
This compound Administration:
-
Administer this compound systemically (IP or IV) at desired doses and time points post-infection. Intranasal or aerosolized administration could also be explored.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for signs of respiratory distress, weight loss, and other clinical signs of illness.
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lungs in a known volume of sterile PBS.
-
Determine the bacterial load by serial dilution and plating on appropriate agar plates (CFU/lungs).[2][12]
-
Bronchoalveolar lavage (BAL) can be performed to collect fluid for cell counts and cytokine analysis.
-
A portion of the lung tissue can be fixed for histopathological examination.
-
Murine Otitis Media Model
This model is particularly relevant given the clinical investigation of this compound for chronic suppurative otitis media. It can be used to evaluate the efficacy of ototopically administered this compound.
Materials:
-
8-10 week old BALB/c mice
-
Otopathogenic bacteria (e.g., non-typeable Haemophilus influenzae or S. pneumoniae)
-
Appropriate bacterial growth media
-
Sterile PBS
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Otoscope
-
Microsurgical instruments
-
30-gauge needle
-
This compound formulation for ototopical administration
Protocol:
-
Bacterial Preparation:
-
Infection Procedure (Transtympanic Inoculation):
-
This compound Administration:
-
Instill a small volume (e.g., 5-10 µL) of the this compound ototopical formulation into the ear canal. The solution will enter the middle ear through the perforation.
-
Treatment can be administered once or twice daily for a specified duration.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of ear infection (e.g., head tilting, scratching at the ear).
-
At selected time points, euthanize the mice.
-
Perform a middle ear lavage with a small volume of sterile PBS to collect fluid for bacterial quantification (CFU/middle ear) and inflammatory cell analysis.[1][14]
-
The middle ear bullae can be harvested, fixed, and processed for histological examination to assess inflammation and tissue damage.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Putative signaling pathways of this compound.
dot
Caption: Workflow for murine skin infection model.
dot
Caption: Workflow for murine pneumonia model.
dot
Caption: Workflow for murine otitis media model.
References
- 1. An infant mouse model of influenza-driven nontypeable Haemophilus influenzae colonization and acute otitis media suitable for preclinical testing of novel therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 10. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pseudomonas aeruginosa Pneumonia Model [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. A new model for non-typeable Haemophilus influenzae middle ear infection in the Junbo mutant mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OP-145 Delivery via Polymer-Lipid Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic antimicrobial peptide OP-145, derived from the human cathelicidin LL-37, has demonstrated significant potential in combating multi-drug resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). However, its clinical application is often hindered by challenges such as proteolytic degradation and potential cytotoxicity at higher concentrations. Encapsulation of this compound within a polymer-lipid hybrid nanoparticle (PLN) system offers a promising strategy to overcome these limitations. This delivery system combines the structural integrity and sustained-release properties of a polymeric core with the biocompatibility and enhanced cellular uptake of a lipid shell.
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-loaded polymer-lipid nanoparticles. The detailed protocols and compiled data aim to serve as a valuable resource for researchers developing advanced antimicrobial therapies.
Data Presentation
Table 1: Physicochemical Characterization of Antimicrobial Peptide-Loaded Polymer-Lipid Nanoparticles
| Parameter | Typical Value Range | Method of Analysis | Reference |
| Particle Size (Diameter) | 90 - 200 nm | Dynamic Light Scattering (DLS) | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential | -20 mV to +10 mV | Laser Doppler Velocimetry | [1][2] |
| Encapsulation Efficiency | 70 - 90% | High-Performance Liquid Chromatography (HPLC) | [1][3] |
| Drug Loading | 1 - 5% (w/w) | High-Performance Liquid Chromatography (HPLC) | [4] |
Note: Data is based on studies with the antimicrobial peptide SAAP-148 in PLGA nanoparticles and other drugs in similar polymer-lipid systems, serving as a proxy for this compound.
Table 2: In Vitro Efficacy of Antimicrobial Peptide-Loaded Nanoparticles
| Assay | Bacterial Strain | Metric | Result | Reference |
| Antimicrobial Activity | S. aureus (AMR) | LC99.9 (24h) | 12.8 µM | [1] |
| A. baumannii (AMR) | LC99.9 (24h) | 1.6 µM | [1] | |
| Anti-biofilm Activity | Clinically isolated strains | Inhibition | Significant reduction in biofilm formation | [5][6] |
Note: LC99.9 refers to the lethal concentration required to kill 99.9% of the bacteria. AMR denotes antimicrobial-resistant strains. Data for LC99.9 is based on SAAP-148 loaded PLGA nanoparticles.
Table 3: In Vitro Cytotoxicity of SAAP-148 Loaded PLGA Nanoparticles
| Cell Line | Assay | Metric | Result | Reference |
| Human Skin Fibroblasts | Cytotoxicity Assay | Selectivity Index (vs. S. aureus) | 10-fold increase for NPs vs. free peptide | [1][7] |
| Cytotoxicity Assay | Selectivity Index (vs. A. baumannii) | 20-fold increase for NPs vs. free peptide | [1][7] |
Note: The selectivity index is the ratio of the cytotoxic concentration to the antimicrobial concentration. A higher value indicates greater safety. These values are for the similar antimicrobial peptide SAAP-148.
Table 4: In Vivo Efficacy of this compound PLGA Microspheres in a Rat Model of Bone Infection
| Parameter | Treatment Group | Result | Reference |
| Bacterial Load | This compound PLGA microspheres | Significant inhibitory effect on clinically isolated strains | [5][6] |
| Inflammation | This compound PLGA microspheres | Significant reduction in serum C-reactive protein (CRP) levels | [5][6] |
Note: This data is for this compound delivered via PLGA microspheres, which serves as a relevant model for the potential in vivo performance of polymer-lipid nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded Polymer-Lipid Nanoparticles
This protocol describes the preparation of this compound loaded PLGA-DSPE-PEG nanoparticles using a modified nanoprecipitation/self-assembly method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
This compound peptide
-
Acetone (analytical grade)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a suitable volume of acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Dissolve DSPE-PEG (e.g., 10 mg) in deionized water (e.g., 20 mL).
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature to allow for complete evaporation of the acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water three times to remove unencapsulated peptide and excess reagents.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer, such as PBS, for further analysis.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Use the same instrument, equipped with a laser Doppler velocimetry mode, to measure the zeta potential.
2. Encapsulation Efficiency and Drug Loading:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve a weighed amount of the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated this compound.
-
Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
3. In Vitro Drug Release:
-
Place a known concentration of the this compound loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 3: In Vitro Antibacterial Activity (MIC Determination)
Materials:
-
This compound loaded nanoparticles
-
Free this compound (as control)
-
Empty nanoparticles (as control)
-
Bacterial strain (e.g., MRSA)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the this compound loaded nanoparticles, free this compound, and empty nanoparticles in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test substance that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
This compound loaded nanoparticles
-
Free this compound (as control)
-
Empty nanoparticles (as control)
-
Human cell line (e.g., human dermal fibroblasts or keratinocytes)[8][9][10]
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the this compound loaded nanoparticles, free this compound, and empty nanoparticles.
-
Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: In Vivo Efficacy in a Murine Model of Infection
Animal Model:
-
A suitable mouse strain (e.g., BALB/c) is infected with a clinically relevant bacterial strain (e.g., MRSA) to establish a localized infection (e.g., skin or soft tissue infection).
Treatment:
-
Administer the this compound loaded nanoparticles, free this compound, empty nanoparticles (as controls), or a vehicle control to the site of infection.
Evaluation:
-
Bacterial Load: At specific time points post-treatment, euthanize the animals and excise the infected tissue. Homogenize the tissue and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
-
Histopathology: Collect tissue samples for histological analysis to assess the extent of inflammation and tissue damage.
-
Survival Rate: Monitor the survival of the animals over a specified period.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide this compound on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physical and Functional Characterization of PLGA Nanoparticles Containing the Antimicrobial Peptide SAAP-148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of OP-145 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, demonstrating potent bactericidal effects against a broad spectrum of bacteria, including multi-resistant strains.[1][2][3][4] While its antimicrobial properties are of significant interest, it is crucial to evaluate its potential cytotoxicity to mammalian cells to determine its therapeutic window and safety profile.[5] this compound has been noted to be lytic to human cells at concentrations considerably higher than those required for its antibacterial activity.[1][6]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a panel of standard assays that measure different aspects of cell death: metabolic activity, membrane integrity, and apoptosis.
Recommended Cell Lines
A variety of human cell lines can be used to assess the cytotoxicity of this compound. The choice of cell line should be guided by the intended therapeutic application of the peptide. Commonly used cell lines for general cytotoxicity testing include:
-
HeLa (human cervical cancer cells)
-
HaCaT (human keratinocyte cell line)[7]
-
HEK293 (human embryonic kidney cells)
-
A549 (human lung carcinoma cells)
-
Peripheral Blood Mononuclear Cells (PBMCs) for evaluating effects on immune cells.
Key Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis, a hallmark of necrosis.[9][10]
-
Apoptosis Assays: These assays determine if cell death is occurring through programmed cell death (apoptosis). Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptosis/necrosis).[11][12]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.[13][14]
-
TUNEL Assay: This method detects DNA fragmentation, a characteristic of late-stage apoptosis.[13]
-
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity is depicted below.
Detailed Experimental Protocols
Cell Seeding and Treatment
-
Cell Culture: Culture the selected mammalian cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Trypsinize and count the cells. Seed the cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or a suitable buffer. Prepare a series of dilutions in serum-free or low-serum medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis agent like Triton X-100 (positive control for LDH assay).[9][16]
MTT Assay Protocol
-
Incubation: After the desired treatment period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][19]
-
Calculation:
-
Corrected Absorbance = Absorbance (570 nm) - Absorbance (630 nm)
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
LDH Cytotoxicity Assay Protocol
-
Incubation: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[16]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction (Optional): Add 50 µL of stop solution if provided in the kit.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[20]
-
Calculation:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous Release: LDH from untreated cells.
-
Maximum Release: LDH from cells treated with a lysis buffer.
-
-
Annexin V/PI Apoptosis Assay Protocol (Flow Cytometry)
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables. This allows for a clear comparison of the effects of this compound across different concentrations and assays.
Table 1: MTT Assay - Cell Viability (%)
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 85.3 ± 6.1 |
| 25 | 60.7 ± 7.3 |
| 50 | 35.2 ± 4.9 |
| 100 | 15.8 ± 3.0 |
| 200 | 5.1 ± 1.8 |
Table 2: LDH Assay - Cytotoxicity (%)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Spontaneous) | 5.0 ± 1.5 |
| 1 | 6.2 ± 2.1 |
| 10 | 18.5 ± 3.4 |
| 25 | 38.9 ± 5.0 |
| 50 | 65.4 ± 6.8 |
| 100 | 88.1 ± 4.2 |
| 200 | 95.3 ± 2.9 |
| Lysis Control | 100 ± 3.7 |
Table 3: Apoptosis Assay - Cell Population Distribution (%)
| This compound Conc. (µM) | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 25 | 70.3 ± 4.1 | 15.8 ± 3.2 | 13.9 ± 2.5 |
| 50 | 40.2 ± 5.5 | 35.1 ± 4.8 | 24.7 ± 3.9 |
| 100 | 18.6 ± 3.9 | 42.5 ± 6.1 | 38.9 ± 5.3 |
Potential Signaling Pathway for Peptide-Induced Apoptosis
Antimicrobial peptides like this compound can induce apoptosis through various mechanisms, often initiated by membrane interactions that lead to mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 | MDPI [mdpi.com]
- 3. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT Assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity assay [biomodel.uah.es]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for the Experimental Use of OP-145 in Treating Otitis Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-145, also known as P60.4Ac, is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated both antimicrobial and anti-inflammatory properties, making it a promising candidate for the topical treatment of otitis media, particularly chronic suppurative otitis media (CSOM) that is resistant to conventional antibiotic therapy.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed protocols for its evaluation.
Mechanism of Action
This compound exhibits a dual mechanism of action that is particularly relevant for the treatment of otitis media:
-
Direct Antimicrobial and Anti-biofilm Activity: As a cationic peptide, this compound is thought to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death.[3] Preclinical studies have shown its effectiveness in reducing both planktonic bacteria and bacterial biofilms.[1][4]
-
Anti-inflammatory and Immunomodulatory Effects: A key feature of this compound is its ability to neutralize bacterial endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.[2][3] By binding to these molecules, this compound can prevent their interaction with Toll-like receptors (TLRs), particularly TLR4, on host immune cells. This interference with the TLR signaling pathway mitigates the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines and subsequent tissue damage.[2]
Proposed Anti-inflammatory Signaling Pathway of this compound
Data Presentation
Preclinical In Vitro Efficacy of this compound (P60.4Ac)
While specific data against common otitis media pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are not extensively published, studies on Methicillin-Resistant Staphylococcus aureus (MRSA) provide insight into its antimicrobial and anti-biofilm capabilities.
| Parameter | Organism | Assay | Result | Reference |
| Planktonic Bacteria Reduction | MRSA | In vitro on epidermal models | >99% reduction with 0.1% (wt/wt) this compound in hypromellose gel | [1][4] |
| Biofilm-Associated Bacteria Reduction | MRSA | In vitro on epidermal models | >85% reduction with 0.1% (wt/wt) this compound in hypromellose gel | [1][4] |
| Viability Reduction | MRSA | In vitro on bronchial epithelial models | >90% reduction with 0.1% and 0.5% (wt/wt) this compound in hypromellose gel | [1] |
Clinical Trial Data: Phase I/IIa in Adults with Chronic Suppurative Otitis Media (CSOM)
A randomized, double-blind, placebo-controlled Phase IIa study was conducted to evaluate the safety and efficacy of this compound ear drops in adults with therapy-resistant CSOM.[3][5]
| Parameter | This compound (0.5 mg/ml) | Placebo | Reference |
| Number of Subjects | 17 | 17 | [3][5] |
| Treatment Regimen | ~100 µl ear drops, twice daily for 2 weeks | ~100 µl ear drops, twice daily for 2 weeks | [3][5] |
| Treatment Success Rate | 47% | 6% | [3][5] |
| Adverse Events | Few, mild to moderate, and unlikely related to treatment | Similar to this compound group | [3][5] |
Experimental Protocols
Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing
In Vitro Antimicrobial Susceptibility Testing (Generalized Protocol)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial peptides.
Materials:
-
This compound peptide
-
Bacterial strains of interest (e.g., S. pneumoniae, H. influenzae, M. catarrhalis)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile culture tubes and plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate using an appropriate diluent.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that results in no visible growth of the bacteria.
-
-
MBC Determination:
-
Plate aliquots from the wells with no visible growth onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Clinical Trial Protocol for this compound in CSOM (Phase I/IIa Summary)
This is a summary of the protocol used in the clinical trial for treating adults with CSOM.
Study Design:
-
Phase I: Open-label, dose-finding study (n=16).
-
Phase IIa: Randomized, double-blind, placebo-controlled, multicenter study (n=34).
Patient Population:
-
Adults with chronic suppurative otitis media resistant to conventional antibiotic treatment.
Intervention:
-
This compound Group: Ototopical drops containing this compound at concentrations ranging from 0.25 to 2.0 mg/ml in the dose-finding phase, and the optimal dose of 0.5 mg/ml in the Phase IIa study.[3][5]
-
Placebo Group: Vehicle-only ear drops.
-
Administration: Approximately 100 µl of the solution administered into the affected ear canal twice daily for two weeks.[3][5]
Outcome Measures:
-
Primary (Safety): Recording of adverse events, laboratory tests (hematology, specific peptide antibodies), bacterial cultures from middle ear and throat swabs, and audiometry at baseline and follow-up visits (weeks 1, 2, 4, 8, and 12).[5]
-
Secondary (Efficacy):
Experimental Workflow: Clinical Trial for this compound in CSOM
Conclusion
This compound has demonstrated a favorable safety profile and significant efficacy in the treatment of chronic suppurative otitis media in a clinical trial setting. Its dual mechanism of action, combining direct antimicrobial effects with potent anti-inflammatory properties, makes it a compelling candidate for further development. The provided protocols offer a framework for researchers to conduct further preclinical and clinical investigations into the therapeutic potential of this compound for otitis media and other localized infections. Further research is warranted to determine its in vitro activity against a broader range of otitis media pathogens and to evaluate its efficacy in relevant animal models.
References
- 1. Antimicrobial Peptide P60.4Ac-Containing Creams and Gel for Eradication of Methicillin-Resistant Staphylococcus aureus from Cultured Skin and Airway Epithelial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antimicrobial peptide modulates epithelial responses to bacterial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dance of Molecules: Techniques for Studying OP-145 and Liposome Interactions
For Immediate Release
[City, State] – [Date] – In the intricate world of drug development and cellular biophysics, understanding the precise interactions between therapeutic peptides and lipid membranes is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the interaction of the synthetic antimicrobial peptide OP-145 with liposomes, which serve as a fundamental model for cell membranes. A comprehensive understanding of this interaction is crucial for elucidating this compound's mechanism of action and optimizing its therapeutic potential.
This compound, a synthetic peptide derived from the human cathelicidin LL-37, has demonstrated potent antimicrobial and immunomodulatory activities.[1][2] Its efficacy is intrinsically linked to its ability to interact with and disrupt microbial membranes. Liposomes, artificial vesicles composed of a lipid bilayer, offer a versatile and controllable system to dissect these complex interactions. This guide outlines key biophysical techniques to characterize the binding, structural changes, and membrane-disrupting capabilities of this compound.
Key Experimental Techniques
Several powerful techniques can be employed to gain a multi-faceted understanding of the this compound-liposome interaction. These include:
-
Calcein Leakage Assay: To quantify the extent of membrane permeabilization induced by this compound.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding, including affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of this compound in the absence and presence of liposomes.
-
Cryo-Electron Microscopy (Cryo-EM): To directly visualize the morphology of liposomes and any structural changes induced by the peptide.
The following sections provide detailed protocols for each of these techniques, along with tables summarizing key quantitative data from relevant studies.
I. Calcein Leakage Assay: Quantifying Membrane Permeabilization
This assay measures the ability of this compound to disrupt the integrity of a lipid bilayer by monitoring the release of a fluorescent dye, calcein, from the interior of liposomes. At high concentrations inside the liposome, calcein's fluorescence is self-quenched. Upon membrane disruption by this compound, calcein is released into the surrounding buffer, leading to a significant increase in fluorescence.[3]
Experimental Protocol
Materials:
-
Desired lipids (e.g., POPG for bacterial membrane mimic, POPC for mammalian membrane mimic) in chloroform
-
Calcein
-
HEPES buffer (or other suitable buffer)
-
Triton X-100 (10% v/v solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation: a. Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours. b. Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in HEPES buffer, pH 7.4) by vortexing vigorously. c. Subject the hydrated lipid suspension to at least 5 freeze-thaw cycles using liquid nitrogen and a warm water bath. d. Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) at least 11 times to create large unilamellar vesicles (LUVs).
-
Removal of Free Calcein: a. Separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column pre-equilibrated with HEPES buffer. b. Collect the turbid fractions containing the liposomes.
-
Fluorescence Measurement: a. Dilute the calcein-loaded liposomes to a final lipid concentration of approximately 50-100 µM in a cuvette containing HEPES buffer. b. Record the baseline fluorescence (F0) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. c. Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence over time until a plateau is reached (F). d. To determine the maximum fluorescence (Fmax), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the liposomes.
-
Data Analysis: a. Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
Quantitative Data Summary
| Liposome Composition | Peptide | IC50 for Leakage (µM) | Reference |
| POPG | This compound | ~1.0 | [4] |
| POPC | This compound | > 20 | [1] |
| POPC with 25 mol% Cholesterol | This compound | > 20 | [1] |
| PG/CL | This compound | ~3.2 (after 5 min) | [5] |
| PG/CL | SAAP-148 | ~0.4 (after 5 min) | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Workflow for the calcein leakage assay.
II. Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (liposomes). This technique provides a complete thermodynamic profile of the interaction in a single experiment.[6][7]
Experimental Protocol
Materials:
-
This compound peptide solution (in buffer)
-
Liposome suspension (in the same buffer)
-
Isothermal Titration Calorimeter
-
Degassing station
Procedure:
-
Sample Preparation: a. Prepare a solution of this compound (e.g., 100-200 µM) and a suspension of liposomes (e.g., 5-10 mM lipid concentration) in the same, thoroughly degassed buffer. b. The concentration of the binding partner in the cell should ideally be at least 10-fold higher than the expected dissociation constant (Kd).[8]
-
ITC Experiment: a. Load the liposome suspension into the sample cell of the calorimeter and the this compound solution into the injection syringe. b. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). c. Perform a series of injections of the this compound solution into the liposome suspension. d. A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.
-
Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the resulting peaks to obtain the heat change per injection. c. Plot the heat change per mole of injectant against the molar ratio of this compound to lipid. d. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). e. Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RT * ln(K_a) ΔG = ΔH - TΔS
Quantitative Data Summary
| Liposome Composition | Peptide | Binding Constant (K, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Reference |
| DMPC:DMPG | LWCopW29 | 1.8 x 10⁶ | -1.5 | 22.8 | [6] |
| DMPC:DMPG | WCopW29 | 1.5 x 10⁶ | -1.2 | 24.1 | [6] |
| POPG | C16-KKKK-NH2 | 1.2 x 10⁴ | -0.37 | 17.5 | [9] |
| DPPG | C16-KKKK-NH2 | 1.1 x 10⁴ | -1.60 | 12.8 | [9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing OP-145 Peptide Stability in Human Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of the OP-145 peptide in human plasma. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in human plasma a concern?
A1: this compound is a synthetic 24-mer antimicrobial peptide derived from the human cathelicidin LL-37. It exhibits potent bactericidal activity against a range of pathogens by disrupting their cytoplasmic membranes. However, like many therapeutic peptides, this compound is susceptible to rapid degradation by proteases present in human plasma, which can significantly reduce its therapeutic efficacy and in vivo half-life.
Q2: What is the typical half-life of antimicrobial peptides like this compound in human plasma?
Q3: What are the primary mechanisms of this compound degradation in plasma?
A3: Peptide degradation in plasma is primarily mediated by peptidases, which are enzymes that cleave peptide bonds. These can be broadly categorized as exopeptidases, which cleave at the N- or C-terminus, and endopeptidases, which cleave within the peptide sequence. The specific cleavage sites in this compound would need to be determined experimentally, for example, by using mass spectrometry to identify degradation products.
Q4: What are the most common strategies to improve the plasma stability of this compound?
A4: Several effective strategies can be employed to enhance the stability of this compound in human plasma. These include:
-
N-terminal Acetylation: Capping the N-terminus with an acetyl group to block degradation by aminopeptidases.
-
C-terminal Amidation: Modifying the C-terminus to a carboxamide to prevent cleavage by carboxypeptidases.
-
Substitution with D-amino acids: Replacing L-amino acids at cleavage sites with their D-isomers makes the peptide resistant to standard proteases.
-
Peptide Cyclization: Creating a cyclic structure to make the peptide less accessible to proteases.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to increase the peptide's size and shield it from enzymatic degradation.
-
Lipidation: Covalently attaching a lipid moiety to promote binding to serum albumin, thereby extending its circulation time.
Q5: How can I assess the stability of my modified this compound peptide?
A5: The most common method is an in vitro plasma stability assay. This involves incubating your peptide in human plasma at 37°C, taking samples at various time points, stopping the enzymatic degradation, and then quantifying the amount of intact peptide remaining using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Rapid and Complete Degradation of this compound in Initial Plasma Stability Assay
Possible Causes:
-
High susceptibility of the unmodified peptide to plasma proteases.
-
Errors in the experimental setup leading to accelerated degradation.
-
Problems with the analytical method for detecting the intact peptide.
Troubleshooting Workflow:
Troubleshooting Workflow for Rapid Degradation
Detailed Steps:
-
Verify Assay Protocol: Double-check all steps of your plasma stability assay. Ensure that time points are appropriate, the quenching step (e.g., addition of acid or organic solvent) is effective at stopping enzymatic activity immediately, and samples are stored properly to prevent further degradation.
-
Confirm Analytical Method: Ensure your HPLC or LC-MS method is optimized to specifically detect the intact this compound peptide and can distinguish it from potential degradation products. Run a control sample of the peptide in buffer to confirm its retention time and signal intensity.
-
Identify Cleavage Sites: If possible, use mass spectrometry (MS) to analyze the plasma samples at different time points. This can help identify the mass of the degradation products, allowing you to pinpoint the specific peptide bonds that are being cleaved.
-
Apply Stabilization Strategies: Based on the identified cleavage sites, or as a general approach, implement one or more of the stabilization strategies outlined in the FAQs and detailed in the experimental protocols below.
-
Re-evaluate Stability: Perform the plasma stability assay with the modified this compound peptide to determine if the half-life has improved.
Issue 2: Inconsistent or Non-Reproducible Stability Results
Possible Causes:
-
Variability in plasma batches.
-
Inconsistent sample handling and processing.
-
Issues with peptide solubility or aggregation.
-
Analytical instrument variability.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results
Detailed Steps:
-
Use Pooled Plasma: Use pooled human plasma from multiple donors to average out individual variations in enzyme activity. If possible, use the same batch of plasma for a series of comparative experiments.
-
Standardize Sample Handling: Ensure that all experimental parameters, including plasma thawing, pipetting techniques, incubation times and temperatures, and sample processing, are kept consistent across all experiments.
-
Assess Peptide Solubility: Poor solubility can lead to inconsistent results. Confirm that your peptide is fully dissolved in the assay buffer before adding it to the plasma. You may need to optimize the formulation of your peptide stock solution.
-
Instrument Qualification: Regularly perform qualification and calibration of your analytical instruments (HPLC, LC-MS) to ensure consistent performance.
-
Data Analysis: Use appropriate statistical methods to analyze your data and determine the significance of any observed variations.
Data Presentation
The following tables summarize the expected impact of various stabilization strategies on the half-life of peptides in human plasma, based on literature data for various peptides. The actual improvement for this compound will need to be determined experimentally.
Table 1: Effect of Terminal Modifications on Peptide Half-life in Human Serum/Plasma
| Modification | Unmodified Peptide Half-life | Modified Peptide Half-life | Fold Improvement | Citation |
| N-terminal Acetylation | < 30 minutes | ~ 1 hour | ~2x | [1] |
| N-terminal Acetylation (anionic peptide) | < 30 minutes | 8.64 - 20.7 hours | >17x | [2] |
| C-terminal Amidation | ~ 18 minutes | ~ 18 minutes | No significant change | [3] |
Table 2: Effect of Cyclization on Peptide Half-life in Human Serum
| Peptide | Linear Half-life | Cyclic Half-life | Fold Improvement | Citation |
| Hexameric Peptide | < 30 minutes | > 8 hours | >16x | [1] |
Table 3: Effect of PEGylation on Peptide Half-life in Plasma
| Peptide/Protein | Unmodified Half-life | PEGylated Half-life | Fold Improvement | Citation |
| rhTIMP-1 (in mice) | 1.1 hours | 28 hours | ~25x | [4] |
Table 4: Effect of Lipidation on Peptide/GLP-1 Analogue Half-life
| Peptide | Unmodified Half-life | Lipidated Half-life | Fold Improvement | Citation |
| Insulin | 4-6 minutes | 5-7 hours | ~60x | |
| Liraglutide (GLP-1 analogue) | ~2 minutes (native GLP-1) | ~13 hours | ~390x |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the half-life (t½) of this compound or its modified analogs in human plasma.
Materials:
-
This compound peptide (lyophilized)
-
Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA))
-
Internal standard (a stable peptide with similar properties but a different mass)
-
Water bath or incubator at 37°C
-
Microcentrifuge
-
RP-HPLC or LC-MS/MS system
Procedure:
-
Peptide Preparation: Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.
-
Plasma Preparation: Thaw the pooled human plasma in a 37°C water bath. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound peptide into the plasma to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the quenching solution (e.g., 300 µL of cold acetonitrile with internal standard).
-
Vortex vigorously for 30 seconds to precipitate the plasma proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of intact this compound peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay curve.
-
Protocol 2: N-terminal Acetylation of this compound
Objective: To cap the N-terminus of this compound to prevent degradation by aminopeptidases.
Materials:
-
This compound peptide (on-resin or in solution)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for on-resin synthesis
Procedure (On-Resin):
-
Swell the this compound-resin in DMF.
-
Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the acetylation solution to the resin and shake at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the acetylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
Procedure (In Solution):
-
Dissolve the purified this compound peptide in DMF.
-
Add DIPEA (5 equivalents) to the peptide solution.
-
Add acetic anhydride (5 equivalents) dropwise while stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by RP-HPLC or LC-MS.
-
Purify the acetylated peptide by preparative RP-HPLC.
Protocol 3: C-terminal Amidation of this compound
Objective: To modify the C-terminus of this compound to a carboxamide to prevent degradation by carboxypeptidases.
Note: C-terminal amidation is most conveniently achieved during solid-phase peptide synthesis (SPPS) by using an amide resin (e.g., Rink Amide resin).
Procedure (using Rink Amide Resin during SPPS):
-
Start the SPPS of this compound on a Rink Amide resin.
-
Perform the standard Fmoc-based peptide synthesis cycles for each amino acid in the this compound sequence.
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is ready for cleavage.
-
Cleavage of the peptide from the Rink Amide resin with a standard cleavage cocktail will yield the C-terminally amidated this compound peptide.
Visualizations
Signaling Pathways and Experimental Workflows
As this compound's primary mechanism of action is the direct disruption of the bacterial cell membrane rather than a complex signaling pathway, a more practical diagram illustrates the workflow for improving peptide stability.
Workflow for Improving this compound Stability
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships in troubleshooting common issues during peptide stability experiments.
Logical Troubleshooting of Peptide Stability Assays
References
- 1. Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: OP-145 Peptide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OP-145 peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
This compound Peptide: Key Characteristics
This compound is a 24-amino acid synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is engineered to form an amphipathic helix, a key feature for its biological activity.[2] To enhance its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.[1]
Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH₂[2]
Physicochemical Properties Summary
| Property | Value/Description | Significance in Synthesis & Purification |
| Molecular Formula | C₁₄₂H₂₄₆N₄₆O₃₁[2][3] | Affects mass spectrometry analysis for identity and purity checks. |
| Molecular Weight | ~3093.76 g/mol [3] | Critical for mass spectrometry confirmation. |
| Net Charge (Physiological pH) | +6[4] | The high positive charge influences solubility and interaction with HPLC columns. |
| Amino Acid Composition | Rich in basic (Arg, Lys) and hydrophobic (Ile, Leu, Val, Phe) residues.[2][5] | This combination can lead to challenges in coupling reactions and increases the risk of aggregation. |
| Modifications | N-terminal Acetylation, C-terminal Amidation.[1][6] | These modifications protect against enzymatic degradation and must be incorporated during synthesis. |
| Structure | Amphipathic α-helix.[2] | The tendency to form secondary structures can contribute to peptide aggregation. |
Troubleshooting Guide: this compound Peptide Synthesis
This section addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of this compound.
Frequently Asked Questions (FAQs) - Synthesis
Q1: I am observing low coupling efficiency, particularly with hydrophobic residues like Ile, Val, and Leu. What can I do?
A1: Low coupling efficiency with bulky and hydrophobic amino acids is a common challenge. Several factors could be at play:
-
Steric Hindrance: Consecutive hydrophobic residues can create a sterically hindered environment, making it difficult for the incoming activated amino acid to access the N-terminus of the growing peptide chain.
-
Peptide Aggregation: The growing peptide chain, rich in hydrophobic residues, can aggregate on the solid support, further blocking access to the reactive sites.[7][8]
Troubleshooting Steps:
-
Optimize Coupling Reagents:
-
Switch to a more potent coupling reagent. If you are using HBTU/HOBt, consider HATU, which is known to be more effective for difficult couplings.
-
-
Extend Coupling Time:
-
Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for problematic residues.
-
-
Perform Double Coupling:
-
After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
-
-
Incorporate "Difficult Sequence" Protocols:
Q2: My peptide synthesis is failing, and mass spectrometry of the crude product shows multiple peaks corresponding to deletion sequences. What is the cause?
A2: Deletion sequences are a common type of impurity in SPPS and result from incomplete coupling at one or more steps.[9][10][11] For this compound, this can be particularly prevalent due to its hydrophobic and sterically hindered sequences.
Troubleshooting Steps:
-
Capping: After each coupling step, "cap" any unreacted N-termini by treating the resin with acetic anhydride. This will prevent these shorter sequences from continuing to elongate in subsequent cycles, simplifying the final purification.
-
Monitor Coupling Efficiency: Use a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines after each coupling step. A positive test (blue color) indicates incomplete coupling, and a double coupling should be performed.
-
Review Synthesis Protocol for Difficult Residues: Pay special attention to the coupling of residues like Ile, Val, and Arg. Proactively use extended coupling times or double coupling for these amino acids.
Q3: I am noticing a significant number of side-reaction products in my crude peptide analysis. Which residues in this compound are most susceptible?
A3: Several amino acids in the this compound sequence are prone to side reactions:[12][13]
-
Arginine (Arg): The guanidinium side chain is highly nucleophilic and can undergo modifications if not properly protected.
-
Glutamic Acid (Glu): Can form pyroglutamate at the N-terminus if it is the N-terminal residue (not the case for this compound, but relevant for other peptides) or other side reactions.[10][14]
Troubleshooting Steps:
-
Ensure Proper Side-Chain Protection: Use high-quality Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, OtBu for Glutamic Acid).
-
Optimize Cleavage Conditions: During the final cleavage from the resin, use a scavenger cocktail to prevent the re-attachment of protecting groups to sensitive residues. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
Troubleshooting Guide: this compound Peptide Purification
This section provides guidance on overcoming challenges during the purification of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Standard RP-HPLC for this compound Purification
Objective: To purify the crude this compound peptide to >95% purity.
Materials:
-
Crude, lyophilized this compound peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Preparative C18 RP-HPLC column
-
HPLC system with a UV detector (monitoring at 214 nm and 280 nm)
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent mixture that ensures complete solubilization (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A). It is critical to ensure the sample is fully dissolved to prevent column clogging and poor separation. If the peptide is difficult to dissolve, sonication can be helpful.[15] Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a stable flow rate.
-
Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient for a hydrophobic peptide like this compound would be:
-
5-25% B over 5 minutes
-
25-55% B over 60 minutes
-
55-95% B over 5 minutes (for column wash)
-
Hold at 95% B for 10 minutes
-
Return to 5% B over 5 minutes and re-equilibrate.
-
Note: This gradient should be optimized based on the results of an initial analytical HPLC run.
-
-
Fraction Collection: Collect fractions (typically 1-2 mL) as peaks are detected by the UV detector.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Frequently Asked Questions (FAQs) - Purification
Q1: My peptide is precipitating during the purification process, either before injection or in the HPLC tubing. How can I prevent this?
A1: Precipitation is a common issue with hydrophobic peptides like this compound, often due to aggregation.[15][16][17]
Troubleshooting Steps:
-
Improve Solubility in the Sample:
-
Dissolve the crude peptide in a small amount of organic solvent like DMSO or isopropanol before diluting with the aqueous mobile phase.
-
Avoid dissolving the peptide at a very high concentration. It is better to perform multiple smaller injections than one large, highly concentrated injection that may precipitate.[15]
-
-
Modify Mobile Phases:
-
In some cases, adding a small percentage of isopropanol to Mobile Phase B can improve the solubility of highly hydrophobic peptides.
-
Ensure that the starting percentage of organic solvent in your gradient is not too low, as this can cause the peptide to precipitate on the column head.
-
Q2: I am getting poor peak shape (broad peaks, tailing) and low recovery during RP-HPLC. What are the likely causes?
A2: Poor chromatography of this compound is often linked to its hydrophobic and cationic nature, as well as potential aggregation.
Troubleshooting Steps:
-
Optimize Gradient Slope: A shallow gradient is often necessary to resolve impurities that are structurally similar to the target peptide.[18] Experiment with reducing the rate of increase of acetonitrile in your gradient (e.g., 0.5% per minute instead of 1% per minute).
-
Check for Aggregation:
-
Prepare your sample in a denaturing solvent (e.g., 6M Guanidine HCl) before injection to disrupt aggregates. Note that this will require subsequent removal.
-
Try injecting a smaller amount of peptide to see if the peak shape improves, which can indicate an overloading or aggregation issue.
-
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can sometimes reduce peptide secondary structure and aggregation, leading to sharper peaks.
-
Column Choice: Ensure you are using a wide-pore (300 Å) HPLC column, which is suitable for large peptides.[19]
Q3: My final purified peptide has a low net weight, and I suspect a high content of Trifluoroacetic acid (TFA) counterions. How can I address this?
A3: TFA from the mobile phase forms salts with the basic residues (Arg, Lys) of this compound.[2] While necessary for good chromatography, high TFA content can be problematic for biological assays and affects the accurate determination of peptide concentration.
Troubleshooting Steps:
-
TFA Removal Post-Purification:
-
Perform multiple rounds of lyophilization from a dilute HCl solution (e.g., 0.01 M HCl) to replace the TFA counterions with chloride ions.
-
Alternatively, use a salt exchange resin to switch the counterion to acetate or chloride.
-
-
Optimize HPLC Method: Use the lowest possible concentration of TFA in your mobile phases that still provides good peak shape (typically 0.05% - 0.1%).
Note on F2A-Containing Peptides
Initial information suggested this compound might be related to an "F2A-K-F2A" sequence. While this compound does not contain an F2A sequence, researchers working with peptides that do incorporate the F2A "self-cleaving" motif face a unique set of challenges.
Q: I am synthesizing a peptide containing an F2A sequence and observe a significant amount of a higher molecular weight impurity. What is this?
A: The F2A sequence and other 2A peptides mediate a "ribosomal skip" during translation, leading to the "cleavage" of the polypeptide chain.[8][14][20][21] In chemical synthesis, this concept is not directly applicable. However, if you are expressing a recombinant protein with an F2A sequence, incomplete cleavage is a very common issue.[13][22][23]
-
The Impurity: The high molecular weight species is likely the "uncleaved" fusion protein, where the peptide bond between the final glycine and proline of the F2A sequence was formed.[22]
-
Cleavage Efficiency: The efficiency of this "cleavage" varies between different 2A peptides (T2A and P2A are generally more efficient than F2A) and can be influenced by the surrounding amino acid sequences.[14][24]
-
Mitigation: Adding a flexible linker, such as a Gly-Ser-Gly (GSG) sequence, immediately before the F2A motif has been shown to improve cleavage efficiency.[7][13]
Visualizations
Logical Workflow for Troubleshooting Low Purity in this compound Synthesis
Caption: Troubleshooting decision tree for low purity in this compound synthesis.
Experimental Workflow: this compound Synthesis to Purification
Caption: Overall workflow from this compound synthesis to final purified product.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. This compound peptide [novoprolabs.com]
- 3. toku-e.com [toku-e.com]
- 4. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Improve 2A Linker Cleavage Efficiency – SignaGen Blog [signagen.com]
- 8. Inhibition of 2A-mediated ‘cleavage’ of certain artificial polyproteins bearing N-terminal signal sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Coordinated protein co‐expression in plants by harnessing the synergy between an intein and a viral 2A peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2A peptides - Wikipedia [en.wikipedia.org]
- 15. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Activity of Antimicrobial Peptides Against Aquatic Pathogen Bacteria by Amino Acid Substitutions and Changing the Ratio of Hydrophobic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. Self-cleaving peptides for expression of multiple genes in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Optimizing OP-145 Concentration for Anti-Biofilm Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the synthetic antimicrobial peptide OP-145 for anti-biofilm activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for anti-biofilm research?
A1: this compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1] It is investigated for its potent antimicrobial and anti-biofilm properties, particularly against antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves disrupting bacterial cell membranes and modulating host immune responses, making it a promising candidate for treating biofilm-associated infections.
Q2: What is a typical starting concentration range for this compound in an anti-biofilm assay?
A2: Based on available literature, a common starting concentration range for assessing the anti-biofilm activity of this compound against S. aureus is between 0 to 12.8 µM.[3] For broader antimicrobial activity assays, concentrations can range up to 204.8 µM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q3: How does this compound inhibit biofilm formation?
A3: this compound, being a derivative of LL-37, is believed to inhibit biofilm formation through multiple mechanisms. These include disrupting the bacterial cell membrane, interfering with quorum sensing (QS) signaling pathways that regulate biofilm development, and down-regulating the expression of genes essential for biofilm matrix production.[4][5][6] Specifically, it has been shown to affect the las and rhl QS systems in Pseudomonas aeruginosa and is suggested to interfere with the agr QS system in Staphylococcus aureus.[4][7][8][9]
Q4: Can this compound eradicate established biofilms?
A4: Yes, studies on the parent peptide LL-37 suggest that it can both inhibit the formation of new biofilms and disrupt pre-existing ones.[7][8] The concentrations required for eradication may be higher than those for inhibition. It is crucial to differentiate between the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) in your experiments.
Q5: What are the most common assays to measure the anti-biofilm activity of this compound?
A5: The most common in vitro assays are the Crystal Violet (CV) assay for quantifying biofilm biomass and the Colony-Forming Unit (CFU) counting method for determining the viability of bacteria within the biofilm. Scanning Electron Microscopy (SEM) is also frequently used for visual confirmation of biofilm disruption.[1]
Data Presentation: Anti-Biofilm Activity of this compound and LL-37
The following table summarizes quantitative data from various studies on the anti-biofilm concentrations of this compound and its parent peptide, LL-37.
| Peptide | Target Organism(s) | Assay Type | Effective Concentration Range | Key Findings | Reference |
| This compound | Staphylococcus aureus JAR060131 | Crystal Violet | 0 – 12.8 µM | Dose-dependent reduction in biofilm mass. | [3] |
| This compound | Clinically Isolated MRSA strains | Colony Counts | Not specified, but significant reduction | Significantly decreased MRSA counts in biofilms after 24 hours. | [1][2] |
| LL-37 | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition Assay | 0.5 µg/mL (approx. 0.1 µM) | Potent inhibition of biofilm formation at sub-MIC levels. | [4] |
| LL-37 | Pseudomonas aeruginosa | Gene Expression Analysis | 1 µg/mL (approx. 0.2 µM) | Downregulation of rhlA and rhlB genes involved in the Rhl quorum sensing system. | [10] |
| LL-37 | Staphylococcus aureus | Biofilm Eradication Assay | 1.75 - 100 µM | Dose-dependent reduction in viability of established biofilms, with a 4.3-log reduction at 10 µM. | [5] |
Experimental Protocols
Crystal Violet (CV) Assay for Biofilm Quantification
This method assesses the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to a final concentration of approximately 1 x 106 CFU/mL.
-
Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of sterile medium to control wells.
-
This compound Treatment: Add 100 µL of varying concentrations of this compound to the wells containing the bacterial culture. Include a no-peptide control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Colony-Forming Unit (CFU) Assay for Viability
This method determines the number of viable bacterial cells within a biofilm.
Materials:
-
Biofilms grown in 96-well plates (as described in the CV assay protocol)
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Incubator
Procedure:
-
Biofilm Preparation: Grow and treat biofilms with this compound as described in the CV assay protocol (steps 1-4).
-
Washing: Gently aspirate the medium and wash the biofilms twice with sterile PBS.
-
Biofilm Disruption: Add 200 µL of sterile PBS to each well. Scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm. Transfer the suspension to a microcentrifuge tube.
-
Homogenization: Sonicate the suspension for 30-60 seconds or vortex vigorously for 1-2 minutes to break up bacterial aggregates.
-
Serial Dilutions: Perform a series of 10-fold dilutions of the homogenized suspension in sterile PBS.
-
Plating: Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL in the original biofilm suspension, taking into account the dilution factor.
Troubleshooting Guides
Crystal Violet Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining in control wells | - Insufficient washing- Media components precipitating and staining | - Increase the number of PBS washes.- Ensure complete removal of the liquid after each wash by inverting and gently tapping the plate on a paper towel.- Use a minimal medium if rich media components are suspected to be the issue. |
| High variability between replicate wells | - Uneven biofilm formation- Inconsistent washing technique- "Edge effect" due to evaporation in outer wells | - Ensure a homogenous bacterial inoculum.- Pipette gently and consistently during washing steps to avoid dislodging the biofilm.- Avoid using the outermost wells of the plate or fill them with sterile water to maintain humidity. |
| No biofilm formation in the positive control | - Bacterial strain is a poor biofilm former- Inappropriate growth medium or incubation conditions | - Use a known biofilm-forming strain as a positive control.- Optimize growth medium (e.g., add glucose to TSB for some staphylococcal strains).- Ensure optimal incubation time and temperature. |
| Unexpected increase in biofilm with low peptide concentration | - Sub-inhibitory concentrations of some antimicrobials can sometimes stimulate biofilm formation. | - This can be a real biological effect. Note the observation and test a wider range of concentrations to see the full dose-response curve. |
CFU Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No colonies on any plates | - this compound concentration is too high, leading to complete killing.- Error in serial dilution or plating. | - Test a lower range of this compound concentrations.- Double-check dilution calculations and plating technique. Plate a higher volume of the lower dilutions. |
| Too many colonies to count ("lawn") on all plates | - Incomplete biofilm disruption, leading to large clumps being plated.- Insufficient dilution. | - Increase sonication or vortexing time to ensure complete biofilm dispersal.- Perform higher serial dilutions. |
| High variability in CFU counts between replicates | - Incomplete homogenization of the biofilm suspension.- Inconsistent scraping or pipetting. | - Ensure consistent and thorough sonication/vortexing for all samples.- Standardize the scraping and pipetting technique. |
Visualizations
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 6. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - Xiao - Annals of Translational Medicine [atm.amegroups.org]
- 9. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 10. Frontiers | Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 [frontiersin.org]
Technical Support Center: OP-145 in Clinical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the limitations of the synthetic antimicrobial peptide OP-145 in clinical applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental outcomes.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental use of this compound.
FAQs: General Properties and Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic 24-amino acid antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes. Due to its cationic nature, this compound preferentially interacts with negatively charged components of bacterial membranes, such as phosphatidylglycerol, leading to membrane thinning, permeabilization, and ultimately cell death.[3] At higher concentrations, it can also cause the disintegration of mammalian-like membranes composed of phosphatidylcholine into disk-like micelles and bilayer sheets.[3]
Q2: How should I properly store and handle this compound?
A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[4] Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4] Prolonged exposure to pH levels above 8.0 should be avoided.[4]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The choice of solvent can impact the solubility and stability of this compound. Sterile, deionized water or a dilute acidic solution, such as 0.01% acetic acid, is often recommended for initial reconstitution. The peptide's solubility can be influenced by the presence of trifluoroacetic acid (TFA) salts from the purification process.[5]
Troubleshooting: Common Experimental Issues
Q1: I am observing lower than expected antimicrobial activity in my in vitro assays. What could be the cause?
A1: Several factors can contribute to reduced this compound activity:
-
Peptide Adsorption: Cationic peptides like this compound can adhere to negatively charged surfaces of standard polystyrene labware, reducing the effective concentration in your assay. Solution: Use low-binding polypropylene plates and tubes for all experiments involving this compound.
-
Media Composition: High salt concentrations or the presence of polyanionic molecules in standard culture media (e.g., Mueller-Hinton Broach) can interfere with the cationic peptide's activity. Solution: Consider using a cation-adjusted Mueller-Hinton Broth or a more physiologically relevant medium with lower salt content.
-
Peptide Aggregation: this compound may aggregate under certain conditions, reducing its effective concentration. Solution: Ensure complete solubilization upon reconstitution. If aggregation is suspected, brief sonication may help. Visually inspect solutions for any precipitates.
-
Inoculum Effect: A high bacterial inoculum can overwhelm the peptide, leading to an artificially high Minimum Inhibitory Concentration (MIC). Solution: Standardize your bacterial inoculum to approximately 5 x 10^5 CFU/mL for MIC assays.
Q2: My this compound solution appears cloudy or shows precipitation. How can I resolve this?
A2: Cloudiness or precipitation can be due to poor solubility or aggregation.
-
Solubility Issues: If the peptide is difficult to dissolve, consider using a small amount of a co-solvent like acetonitrile or DMSO, but be mindful of its potential effects on your assay. The presence of TFA salts can sometimes enhance solubility in aqueous solutions.[5]
-
Aggregation: As mentioned above, sonication can help to break up aggregates. Preparing fresh solutions before each experiment is also recommended.
Q3: I am concerned about the stability of this compound in my experimental setup. What are the common degradation pathways?
A3: Peptide degradation can occur via several mechanisms:
-
Proteolytic Degradation: Although this compound was designed for improved stability compared to its parent peptide LL-37, it can still be susceptible to proteases present in biological fluids like plasma.[1] The N-terminal acetylation and C-terminal amidation of this compound enhance its resistance to proteolysis.[6] Solution: When working with biological fluids, consider the use of protease inhibitors if compatible with your experimental design.
-
pH-dependent Hydrolysis: Peptide bonds can undergo hydrolysis, a process that can be influenced by pH.[7] Solution: Maintain the pH of your experimental solutions within a stable and appropriate range. Avoid prolonged exposure to highly acidic or alkaline conditions.[4]
Q4: My in vivo experiments are showing limited efficacy. What are the potential reasons?
A4: The transition from in vitro to in vivo studies presents several challenges:
-
Proteolytic Degradation: As mentioned, proteases in the blood can degrade this compound. Solution: Advanced drug delivery systems can shield the peptide from enzymatic degradation.
-
Rapid Clearance: Peptides can be quickly cleared from circulation. Solution: Formulation approaches can help to extend the half-life of the peptide in vivo.
II. Data Presentation
Table 1: Antimicrobial Activity of this compound against Selected Pathogens
| Bacterial Species | Strain Type | MIC Range (µM) | Reference |
| Staphylococcus aureus | MRSA | 0.8 - 1.6 | [2] |
| Staphylococcus aureus | Clinically Isolated Drug-Resistant | - | |
| Enterococcus hirae | ATCC 10541 | 0.8 - 3.2 | [1] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
III. Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound (lyophilized)
-
Sterile, deionized water or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to a 0.5 McFarland standard).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Setup:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well polypropylene plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control for bacterial growth (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 using a plate reader.
Protocol 2: Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Biofilm Disruption Assay
Objective: To evaluate the ability of this compound to disrupt pre-formed bacterial biofilms.
Materials:
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Sterile 96-well polystyrene microtiter plates
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain in TSB.
-
Dilute the culture 1:100 in TSB supplemented with 1% glucose.
-
Add 200 µL of the diluted culture to the wells of a 96-well polystyrene plate and incubate for 24-48 hours at 37°C without shaking.
-
-
Peptide Treatment:
-
Carefully remove the planktonic bacteria from the wells by aspiration.
-
Gently wash the wells twice with sterile PBS.
-
Add 200 µL of different concentrations of this compound in TSB to the wells. Include a control with TSB only.
-
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Biofilm Staining and Quantification:
-
Remove the medium and wash the wells with PBS.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells thoroughly with water.
-
Air dry the plate.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.
-
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the control indicates biofilm disruption.
IV. Mandatory Visualization
Caption: this compound mechanism of action on bacterial membranes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting OP-145 aggregation in solution
Welcome to the technical support center for OP-145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of the synthetic antimicrobial peptide this compound, with a specific focus on troubleshooting aggregation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] It is a 24-amino acid peptide that has been modified to enhance its stability and antimicrobial properties.[1] this compound has demonstrated significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its mechanism of action involves interaction with and disruption of bacterial cell membranes.[4]
Q2: What are the common causes of this compound aggregation?
A2: Like many peptides, this compound aggregation can be influenced by several factors including:
-
Peptide Concentration: Higher concentrations of the peptide in solution can increase the likelihood of intermolecular interactions and aggregation.
-
pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at a pH close to their isoelectric point, where the net charge is zero.
-
Ionic Strength: The salt concentration of the solution can impact peptide solubility and aggregation.
-
Temperature: Elevated temperatures can sometimes promote aggregation.
-
Improper Solubilization: Incorrect initial handling and dissolution of the lyophilized peptide can lead to the formation of aggregates that are difficult to remove.
Q3: How should I properly store this compound?
A3: Lyophilized this compound should be stored in a freezer at or below -20°C.[5] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can contribute to aggregation.
Q4: What is the net charge of this compound and how does it affect solubility?
A4: this compound has a net positive charge of +6 at physiological pH.[6][7] This cationic nature generally contributes to its solubility in aqueous solutions. Peptides with a net positive charge are considered basic and are typically more soluble in slightly acidic buffers.[8]
Troubleshooting Guide for this compound Aggregation
This guide provides a systematic approach to identifying and resolving aggregation issues with this compound in your experiments.
Visual Identification of Aggregation
The first step in troubleshooting is to identify if aggregation has occurred. Look for the following signs in your this compound solution:
-
Visible precipitates or particles: The solution may appear cloudy or contain visible solid matter.
-
Gel-like consistency: The solution may become viscous or form a gel over time.
-
Inconsistent experimental results: Aggregation can lead to a decrease in the effective concentration of the active peptide, resulting in variability in your assays.
Troubleshooting Workflow
If you suspect this compound aggregation, follow the workflow below to diagnose and address the issue.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. This compound peptide [novoprolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Support Center: Strategies to Reduce OP-145 Cytotoxicity to Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of OP-145 cytotoxicity in mammalian cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit cytotoxicity to mammalian cells?
A1: this compound is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It is designed to have potent antibacterial activity, particularly against multi-drug resistant strains like MRSA[1][2][3]. Its mechanism of action involves disrupting the cell membrane[4]. While it preferentially targets the negatively charged membranes of bacteria, at higher concentrations, it can also interact with and disrupt the membranes of mammalian cells, which are primarily composed of zwitterionic phospholipids, leading to cytotoxicity[5][6].
Q2: At what concentrations does this compound typically show cytotoxicity?
A2: The cytotoxic concentration of this compound can vary depending on the mammalian cell type and the duration of exposure. For instance, concentrations of 0.5 and 1 µg/mL have been shown to be non-toxic to bone marrow stromal cells (BMSCs)[7]. However, its parent peptide, LL-37, and its derivatives can show cytotoxic effects at higher concentrations[8][9]. It is crucial to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q3: What are the primary strategies to reduce the cytotoxicity of this compound?
A3: The main strategies focus on improving the selectivity of this compound for bacterial cells over mammalian cells and on reducing its systemic exposure. These include:
-
Formulation and Encapsulation: Encapsulating this compound in delivery systems like PLGA microspheres or liposomes can shield it from non-specific interactions with mammalian cells and provide controlled release[1][10].
-
Chemical Modification (PEGylation): Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its biocompatibility and reduce cytotoxicity[11][12][13].
-
Development of Analogues: Designing synthetic analogues of this compound with an improved therapeutic index (the ratio of toxic dose to therapeutic dose) is an active area of research[10][14][15].
-
Targeted Delivery: Engineering delivery systems that specifically target the site of infection can minimize systemic exposure and off-target toxicity[16][17].
Q4: Will modifying this compound to reduce cytotoxicity affect its antimicrobial efficacy?
A4: It is a possibility. Modifications like PEGylation can sometimes lead to a decrease in antimicrobial activity, likely by sterically hindering the peptide's interaction with bacterial membranes[11][18]. Therefore, it is essential to co-evaluate both cytotoxicity and antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of the modified peptide to ensure an improved therapeutic index.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed even at low concentrations of this compound. | 1. High sensitivity of the specific mammalian cell line. 2. Errors in peptide concentration determination. 3. Contamination of the peptide stock. | 1. Perform a dose-response curve to determine the precise IC50 for your cell line. Consider using a less sensitive cell line if appropriate for your experimental goals. 2. Verify the peptide concentration using a reliable quantification method. 3. Use a fresh, validated batch of this compound. |
| Modified this compound (e.g., PEGylated) shows reduced cytotoxicity but also a significant loss of antimicrobial activity. | The modification is sterically hindering the interaction of this compound with the bacterial membrane. | 1. Optimize the degree of modification (e.g., use a lower molar ratio of PEG to peptide). 2. Experiment with different linker chemistries or attachment sites for the modifying agent. 3. Consider a delivery system (e.g., liposomes) that releases the unmodified peptide at the target site. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Issues with the cytotoxicity assay itself (e.g., interference of the peptide with the assay reagents). | 1. Ensure a uniform cell seeding density across all wells. 2. Standardize the incubation time for peptide exposure. 3. Validate your cytotoxicity assay and consider using an orthogonal method to confirm the results. |
| Precipitation of this compound in culture medium. | The peptide may have limited solubility or may be interacting with components in the serum or medium. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) before diluting in culture medium. 2. Test for solubility in different media formulations. 3. Consider using a serum-free medium for short-term cytotoxicity assays if compatible with your cells. |
Quantitative Data Summary
| Peptide | Assay Type | Cell Line / Target | Result | Citation(s) |
| This compound | Cytotoxicity (MTT) | Bone Marrow Stromal Cells (BMSCs) | No toxicity observed at 0.5 and 1 µg/mL | [7] |
| LL-37 | Cytotoxicity | Human lymphoma cell line (U-937 GTB) | IC50 of 10 µM | [19] |
| LL-37 derivatives (FK-16, GF-17) | Cytotoxicity | NIH-3T3 fibroblasts | No toxicity below 150 µg/mL (FK-16) and 75 µg/mL (GF-17) | [8][9] |
| SAAP-148 | Cytotoxicity (CCK-8) | Human bronchial epithelial cells (BEAS-2B) | Significantly greater cytotoxicity compared to LL-37 | [14] |
| SAAP-148 | Hemolytic Activity | Human Red Blood Cells | Higher hemolytic activity compared to LL-37 | [14] |
| LL-37 | Hemolytic Activity | Human Red Blood Cells | No hemolysis at >80 µM | [17] |
| LL-37 derivatives (FK-16, GF-17) | Hemolytic Activity | Red Blood Cells | <1% hemolysis at 75 µg/mL (FK-16) and 18.75 µg/mL (GF-17) | [8][9] |
Note: The therapeutic index is a critical parameter, calculated as the ratio of the toxic dose (e.g., HC50 or IC50) to the effective therapeutic dose (e.g., MIC)[8]. A higher therapeutic index indicates a safer compound.
Experimental Protocols
Encapsulation of this compound in PLGA Microspheres
This protocol is adapted from methods for encapsulating antimicrobial peptides in PLGA microspheres using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.
Materials:
-
This compound peptide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the inner aqueous phase (w1): Dissolve this compound in deionized water to the desired concentration.
-
Preparation of the oil phase (o): Dissolve PLGA in DCM.
-
Formation of the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution of PVA (the outer aqueous phase, w2) and homogenize to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microspheres.
-
Collection and washing: Collect the microspheres by centrifugation, wash them several times with deionized water to remove residual PVA and unencapsulated peptide, and then freeze-dry the microspheres for storage.
Characterization:
-
Determine the particle size and morphology using scanning electron microscopy (SEM).
-
Calculate the encapsulation efficiency by dissolving a known amount of microspheres in a suitable solvent, extracting the peptide, and quantifying it using HPLC or a peptide quantification assay.
-
Perform in vitro release studies by incubating the microspheres in PBS at 37°C and measuring the amount of released peptide over time.
PEGylation of this compound
This protocol provides a general method for N-terminal PEGylation of a peptide.
Materials:
-
This compound peptide
-
Methoxy-PEG-succinimidyl carbonate (mPEG-SC) or similar activated PEG
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0)
-
Quenching solution (e.g., Tris or glycine solution)
-
Dialysis membrane or size-exclusion chromatography column for purification
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Add the activated PEG reagent to the peptide solution at a specific molar ratio (e.g., 1:1, 1:2). The optimal ratio should be determined empirically.
-
Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (e.g., 2-24 hours).
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated peptide from unreacted peptide and PEG using dialysis or size-exclusion chromatography.
-
Characterize the conjugate using techniques like SDS-PAGE and MALDI-TOF mass spectrometry to confirm successful PEGylation.
Formulation of this compound in Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound peptide
-
Phospholipids (e.g., DOPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
Procedure:
-
Dissolve the lipids (phospholipid and cholesterol) in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the lipid film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the dissolved this compound peptide by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Remove unencapsulated peptide by dialysis or size-exclusion chromatography.
Visualizations
References
- 1. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide this compound on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide this compound on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic index - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cellosaurus cell line DU145 (CVCL_0105) [cellosaurus.org]
- 17. Therapeutic index – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Antimicrobial Potency of OP-145
This technical support center is designed for researchers, scientists, and drug development professionals working with the antimicrobial peptide OP-145. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts to enhance the antimicrobial potency of this compound.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and its derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low or no antimicrobial activity | Peptide degradation: this compound, like other peptides, can be susceptible to degradation by proteases. | - Handle peptide stocks with care, using sterile, nuclease-free water or appropriate buffers. - Store stock solutions at -20°C or below. - Consider using protease inhibitors in your experimental setup if applicable. |
| Peptide aggregation: Hydrophobic peptides can aggregate, reducing their effective concentration. | - Test different solvents for initial peptide dissolution. Start with sterile water, and if solubility is an issue, consider 0.1% acetic acid or DMSO. - Sonicate the peptide solution to aid dissolution. - Visually inspect the solution for any cloudiness or precipitates. | |
| Inappropriate assay conditions: The activity of this compound can be sensitive to the salt concentration and pH of the assay medium. | - Use a low-salt buffer, such as a modified Mueller-Hinton Broth (MHB), for antimicrobial susceptibility testing. - Ensure the pH of your assay medium is within the optimal range for this compound activity (typically around neutral pH). | |
| High variability in Minimum Inhibitory Concentration (MIC) results | Inoculum effect: The number of bacteria used in the assay can significantly influence the MIC value. | - Standardize your bacterial inoculum precisely using a spectrophotometer or by plating serial dilutions to determine Colony Forming Units (CFU)/mL. - Use a consistent growth phase of bacteria for each experiment, preferably the logarithmic growth phase. |
| Peptide binding to labware: Cationic peptides like this compound can adhere to the surface of standard polystyrene microplates. | - Use low-protein-binding polypropylene microplates for your assays. | |
| Inconsistent peptide concentration: Errors in serial dilutions or peptide stock concentration can lead to variability. | - Carefully prepare serial dilutions and use calibrated pipettes. - Re-quantify your peptide stock solution if you suspect degradation or incorrect initial concentration. | |
| Reduced activity in biological fluids (e.g., plasma, serum) | Binding to plasma proteins: this compound can bind to proteins in biological fluids, reducing its availability to act on bacteria.[1] | - This is a known challenge for many antimicrobial peptides. Strategies to overcome this include chemical modifications of the peptide to reduce plasma protein binding. |
| Inhibition by salts and lipids: Biological fluids contain salts and lipids that can interfere with the activity of antimicrobial peptides. | - Evaluate the peptide's activity in the presence of physiological concentrations of salts and lipids to understand its limitations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cationic antimicrobial peptide that primarily acts by disrupting the integrity of bacterial cell membranes.[2] It electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization, altered lipid packing, and ultimately cell death.[2]
Q2: What are the key strategies to enhance the antimicrobial potency of this compound?
A2: Several strategies can be employed to enhance the potency of this compound:
-
Amino Acid Substitution: Replacing certain amino acids can increase the peptide's net positive charge and hydrophobicity, which can lead to stronger interactions with bacterial membranes. A notable example is the development of SAAP-148, a more potent derivative of this compound.[3]
-
Hybrid Peptides: Combining the active domains of this compound with those of other antimicrobial peptides can create hybrid peptides with a broader spectrum of activity and increased potency.[4]
-
Conjugation: Attaching this compound to nanoparticles or other carrier molecules can improve its stability and local concentration at the site of infection.[5]
Q3: How does SAAP-148 differ from this compound, and why is it more potent?
A3: SAAP-148 is a derivative of this compound with specific amino acid substitutions that result in a higher cationic charge.[3] This increased positive charge enhances its binding to the negatively charged bacterial membrane, leading to more efficient membrane disruption and a lower MIC compared to this compound.[3][6]
Q4: Can this compound be used to combat bacterial biofilms?
A4: Yes, this compound has demonstrated the ability to reduce biofilm formation by clinically isolated drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][7]
Q5: Are there any known issues with this compound solubility and stability?
A5: Like many peptides, this compound can have solubility and stability challenges. It is a hydrophobic peptide, and its solubility can be influenced by the solvent and pH. For storage, it is recommended to keep it lyophilized at -20°C or below. Once in solution, it should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Quantitative Data
The following tables summarize the antimicrobial activity of this compound in comparison to its enhanced derivative, SAAP-148.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and SAAP-148 against Enterococcus hirae [3]
| Peptide | Incubation Time (min) | MIC (µM) required to kill 99.9% of bacteria |
| This compound | 5 | 3.2 |
| 10 | 1.6 | |
| 60 | 0.8 | |
| SAAP-148 | 5 | 0.4 |
| 10 | 0.2 | |
| 10 | 0.1 |
Table 2: Comparison of Membrane Depolarization and Permeabilization Activity of this compound and SAAP-148 against E. hirae [3][6]
| Peptide | Concentration for ~50% Membrane Depolarization (µM) | Concentration for Full Membrane Leakage (mol%) |
| This compound | 3.2 - 6.4 | 8 |
| SAAP-148 | 0.8 | 0.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial peptide.
Materials:
-
Sterile, 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound stock solution (e.g., in sterile water or 0.1% acetic acid)
-
Bacterial culture in logarithmic growth phase
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL in MHB.
-
-
Prepare Peptide Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. The final bacterial concentration in each well will be 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Positive control: A well containing bacteria and MHB without any peptide.
-
Negative control: A well containing only MHB to check for contamination.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 with a microplate reader.
-
Anti-Biofilm Assay (Crystal Violet Staining)
This protocol measures the ability of this compound to inhibit biofilm formation.
Materials:
-
Sterile, 96-well flat-bottom polystyrene microtiter plates
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
This compound stock solution
-
Bacterial culture
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
PBS
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the test bacterium in TSB.
-
Dilute the culture 1:100 in fresh TSB.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 100 µL of this compound at various concentrations to the wells.
-
Include a positive control (bacteria without peptide) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of LL-37 (Parent Peptide of this compound)
This compound is derived from the human cathelicidin LL-37. LL-37 is known to have immunomodulatory functions in addition to its direct antimicrobial activity. It can modulate host immune responses through interactions with various cell surface and intracellular receptors, including Toll-like receptors (TLRs). The following diagram illustrates the potential signaling pathways influenced by LL-37, which may also be relevant for this compound.
Caption: Potential immunomodulatory signaling pathways of LL-37/OP-145.
Experimental Workflow for Enhancing this compound Potency
The following diagram outlines a logical workflow for a research project aimed at enhancing the antimicrobial potency of this compound.
Caption: Workflow for developing enhanced this compound analogs.
References
- 1. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathelicidin LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of toll-like receptor signaling by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OP-145 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic antimicrobial peptide OP-145 (also known as P60.4Ac) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2] Its primary mechanism of action is bactericidal, and it also possesses anti-biofilm and anti-inflammatory properties.[1][3] Specifically, it can neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3] this compound has demonstrated efficacy against multi-drug resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][4]
Q2: What are the primary clinical applications that have been investigated for this compound?
A2: The main clinical application investigated for this compound is the topical treatment of chronic suppurative otitis media (CSOM), a long-lasting infection of the middle ear.[1][3][5] It has successfully completed Phase II clinical trials for this indication.[1][4]
Q3: What are some known factors that can diminish the in vivo efficacy of this compound?
A3: A significant factor that can reduce the efficacy of this compound is its diminished activity in human plasma.[1][4] This suggests that the local environment and formulation are critical for its in vivo performance. Additionally, the formation of bacterial biofilms can present a challenge for treatment, although this compound has shown activity against biofilm formation.[1]
Q4: Have any delivery systems been developed to enhance the in vivo efficacy of this compound?
A4: Yes, various delivery systems have been explored to improve the in vivo performance of this compound. These include biodegradable implant coatings and PLGA microspheres.[2][6] For instance, a PLEX-OP-145-coated intramedullary nail was shown to be effective in a rabbit infection model.[1] These systems can provide a controlled, localized release of the peptide, potentially overcoming the issue of reduced activity in biological fluids.[2][6]
Troubleshooting Guide
Problem 1: Sub-optimal or inconsistent bactericidal activity observed in an in vivo model.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Local Concentration | The concentration of this compound at the site of infection may be insufficient due to systemic dilution or degradation. Consider a localized delivery strategy such as a hydrogel, microsphere, or coating formulation to maintain a high local concentration. |
| Peptide Instability | This compound, like other peptides, can be susceptible to proteolytic degradation. Ensure proper storage and handling of the peptide solution. For in vivo studies, a controlled-release formulation can protect the peptide from degradation and prolong its activity.[2] |
| Presence of Inhibitory Factors | The in vivo microenvironment at the infection site (e.g., high protein concentration, altered pH) might inhibit this compound activity. Analyze the composition of the local environment if possible. Consider using a delivery system that shields the peptide from inhibitory factors. |
| Bacterial Strain Resistance | While this compound is effective against many resistant strains, it's crucial to confirm the susceptibility of the specific bacterial strain used in your model via in vitro testing (e.g., determining the Minimum Inhibitory Concentration, MIC). |
Problem 2: Difficulty in eradicating a biofilm-associated infection in vivo.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Biofilm Penetration | Mature biofilms can be difficult to penetrate. Ensure the treatment duration and concentration of this compound are optimized for biofilm eradication. In vitro biofilm models can help determine the optimal treatment regimen before moving to in vivo experiments. |
| Combined Planktonic and Biofilm Infection | The infection may consist of both free-floating (planktonic) bacteria and a biofilm. A successful treatment strategy must address both. This compound has shown efficacy against both planktonic bacteria and biofilm formation.[1] Consider a treatment regimen that includes an initial bolus dose to target planktonic bacteria, followed by sustained release to address the biofilm. |
| Sub-optimal Dosing Regimen | The frequency and duration of this compound administration may not be sufficient to disrupt the biofilm. Experiment with different dosing schedules in your in vivo model. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against MRSA
| Parameter | Result | Source |
| Activity against clinical MRSA isolates | Significant antibacterial activity against 9 out of 10 strains | [1] |
| Reduction in MRSA biofilm counts (24h) | Significant (P < 0.05) | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment | Outcome | Source |
| Murine implant infection model (S. aureus) | This compound injected along implants | Significantly reduced number of culture-positive implants | [1] |
| Rabbit intramedullary nail infection model | PLEX-OP-145-coated nails | 67% culture-negative nails after 28 days (vs. 29% for uncoated nails) | [1] |
Table 3: Clinical Trial Data for this compound (P60.4Ac) in CSOM
| Study Phase | Treatment | Outcome | Source |
| Phase IIa | 0.5 mg/ml P60.4Ac ototopical drops | Treatment success in 47% of cases (vs. 6% in placebo group) | [3] |
Experimental Protocols
1. Murine Implant Infection Model (Summarized)
-
Objective: To assess the in vivo efficacy of this compound in preventing implant-associated infections.
-
Animal Model: Mice.
-
Procedure:
-
Surgical implantation of a foreign body (e.g., a small catheter segment) in a subcutaneous or intramuscular location.
-
Inoculation of the implant with a known quantity of Staphylococcus aureus.
-
Injection of this compound at the site of the implant.
-
After a defined period, the implant and surrounding tissue are explanted.
-
The number of viable bacteria is quantified by homogenization of the tissue and implant, followed by plating and colony counting.
-
-
Key Readout: Number of culture-positive implants and/or quantitative bacterial load.[1]
2. Rabbit Intramedullary Nail-Related Infection Model (Summarized)
-
Objective: To evaluate the efficacy of an this compound-coated implant in preventing infection.
-
Animal Model: Rabbits.
-
Procedure:
-
Surgical insertion of an intramedullary nail into a long bone (e.g., tibia). The nails are either uncoated (control) or coated with a PLEX-OP-145 formulation.
-
Inoculation of the surgical site with Staphylococcus aureus.
-
The incision is closed, and the animals are monitored for a set period (e.g., 28 days).
-
At the end of the study, the nails are explanted under sterile conditions.
-
The nails are cultured to determine the presence or absence of bacteria.
-
-
Key Readout: Percentage of culture-negative nails in the treatment group versus the control group.[1]
Visualizations
Caption: Mechanism of action for the antimicrobial peptide this compound.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISRCTN [isrctn.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: OP-145 Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic antimicrobial peptide OP-145.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a specific MIC protocol recommended?
A1: this compound is a synthetic cationic antimicrobial peptide derived from the human cathelicidin LL-37.[1][2][3] Standard broth microdilution protocols may yield inaccurate MIC values for cationic peptides like this compound due to their tendency to bind to negatively charged surfaces, such as standard polystyrene microtiter plates.[4] Therefore, a modified protocol using low-binding materials and specific diluents is crucial for obtaining reliable and reproducible results.[4]
Q2: My MIC values for this compound are inconsistent between experiments. What are the common causes?
A2: Inconsistent MIC values for this compound can arise from several factors:
-
Inoculum variability: The density of the bacterial inoculum can significantly impact MIC results, a phenomenon known as the "inoculum effect." Ensure your bacterial suspension is standardized accurately for every experiment.
-
Peptide adsorption: As a cationic peptide, this compound can adhere to standard laboratory plastics. Using polypropylene plates and tubes is recommended to minimize this effect.[4]
-
Peptide stability and storage: Improper storage of this compound can lead to degradation and loss of activity. It is essential to follow the manufacturer's storage recommendations.
-
Contamination: Contamination of the bacterial culture will lead to unreliable results. Always work with a pure culture.
Q3: I am observing "trailing" or reduced growth across a range of high this compound concentrations. How should I interpret the MIC?
A3: Trailing growth can make it difficult to determine a precise MIC endpoint. This phenomenon can occur if the peptide is bacteriostatic rather than bactericidal at certain concentrations. For cationic peptides, it is often recommended to define the MIC as the lowest concentration that reduces growth by more than 50% or 80% compared to the growth control.[4]
Q4: Can I use standard Mueller-Hinton Broth (MHB) for this compound MIC assays?
A4: Yes, Mueller-Hinton Broth is the recommended medium.[4] However, it's important to be aware that components in complex media can sometimes interact with antimicrobial peptides, potentially affecting their activity. Consistency in the media source and preparation is key.
Q5: What are the expected MIC ranges for this compound against common pathogens?
A5: The MIC of this compound varies depending on the bacterial species and strain. It has shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][3] The lethal concentration required to kill 99.9% of S. aureus has been reported to be in the range of 3.2 to 6.4 µM.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | Inactive bacterial inoculum. | Use a fresh, actively growing bacterial culture. Ensure the inoculum is prepared correctly and has the appropriate cell density. |
| Contamination with an inhibitory substance. | Use fresh, sterile media and reagents. | |
| Consistently high MIC values. | This compound has adsorbed to the microtiter plate. | Use polypropylene 96-well plates instead of polystyrene.[4] |
| Incorrect this compound concentration. | Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions. | |
| High inoculum density. | Standardize the bacterial inoculum to the recommended concentration (e.g., 2–7 x 10^5 CFU/mL).[4] | |
| Contamination in wells. | Non-sterile technique. | Maintain aseptic technique throughout the procedure. |
| Contaminated reagents or media. | Use fresh, sterile reagents and media. | |
| Precipitation of this compound in the wells. | Solubility issues in the assay medium. | Ensure the peptide is fully dissolved in the recommended diluent (e.g., 0.01% acetic acid with 0.2% BSA) before adding it to the wells.[4] |
Data Presentation
Table 1: Antimicrobial Activity of this compound against Staphylococcus aureus
| Parameter | Concentration (µM) | Bacterial Strain | Reference |
| Kills >50% of bacteria within 1 hour | 0.8–1.6 | S. aureus | [6] |
| 99.9% Lethal Concentration (LC99.9) | 3.2 | S. aureus | [5] |
| 99.9% Lethal Concentration (LC99.9) | 6.4 | S. aureus | [5] |
Note: MIC values can be strain-dependent and may vary based on the specific experimental conditions.
Experimental Protocols
Modified Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Hancock Lab method for cationic antimicrobial peptides and is recommended for determining the MIC of this compound.[4]
Materials:
-
This compound peptide
-
Sterile deionized water (dH₂O)
-
0.02% acetic acid with 0.4% Bovine Serum Albumin (BSA)
-
0.01% acetic acid with 0.2% BSA
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile polypropylene 96-well microtiter plates[4]
-
Sterile polypropylene microcentrifuge tubes[4]
Procedure:
-
Preparation of this compound Stock and Serial Dilutions: a. Dissolve the this compound peptide in sterile dH₂O to create a stock solution at 20 times the highest desired final concentration. b. Dilute the stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to obtain a solution at 10 times the highest final concentration. c. Perform serial two-fold dilutions of the 10x peptide solution in polypropylene tubes using 0.01% acetic acid with 0.2% BSA as the diluent.[4]
-
Preparation of Bacterial Inoculum: a. From an agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of 2–7 x 10^5 CFU/mL.[4]
-
Assay Plate Preparation and Incubation: a. In a sterile polypropylene 96-well plate, add 100 µL of the standardized bacterial suspension to each well in columns 1-11. b. Add 100 µL of sterile MHB to the wells in column 12 to serve as a sterility control. c. Add 11 µL of each of the 10x peptide dilutions to the corresponding wells in columns 1-10. d. Column 11 will serve as the growth control (bacteria with no peptide). e. Incubate the plate at 37°C for 18-24 hours.[4]
-
Reading and Interpreting the MIC: a. The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the bacteria. b. For cationic peptides where trailing may occur, the MIC can be defined as the lowest concentration that reduces growth by more than 50% compared to the growth control.[4]
Visualizations
Caption: Workflow for the this compound MIC assay.
Caption: Proposed mechanism of this compound on bacterial membranes.
References
- 1. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide this compound on clinically isolated pathogens in bone infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing OP-145 Degradation in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling the synthetic antimicrobial peptide OP-145, with a focus on preventing and troubleshooting degradation in experimental settings. The following information is designed to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It is designed to have potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. Its mechanism of action primarily involves the disruption of bacterial cell membranes.
Q2: What are the primary causes of this compound degradation in experimental setups?
Like most peptides, this compound is susceptible to degradation through several pathways:
-
Proteolytic Degradation: Exposure to proteases, either from cellular extracts, serum in culture media, or microbial contamination, can lead to enzymatic cleavage of the peptide bonds.
-
Hydrolysis: Unstable pH conditions, particularly acidic or alkaline environments, can cause the hydrolysis of peptide bonds.
-
Oxidation: Certain amino acid residues within the this compound sequence can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.
-
Physical Instability: Repeated freeze-thaw cycles, exposure to light, and improper storage can lead to aggregation and loss of activity.
Q3: How should I properly store and handle this compound to minimize degradation?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | Store at -20°C or below in a tightly sealed container with a desiccant. | Minimizes hydrolysis and chemical degradation. |
| Storage (In Solution) | Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot and store at -20°C or -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles. | Peptides are less stable in solution. Aliquoting prevents contamination and degradation from repeated temperature changes. |
| Reconstitution | Use sterile, high-purity water or a recommended buffer. Gently swirl to dissolve; do not vortex. | Vigorous shaking can cause aggregation. Sterile solutions prevent microbial contamination. |
| Handling | Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation. Use sterile pipette tips and work in a clean environment. | Minimizes moisture absorption and contamination. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on degradation-related problems.
Problem 1: Loss of Antimicrobial Activity
Question: I've observed a significant decrease or complete loss of this compound's antimicrobial activity in my assay. What could be the cause?
Answer:
A loss of activity is often linked to peptide degradation or experimental conditions. Consider the following possibilities:
-
Improper Storage: Verify that the lyophilized peptide and any stock solutions have been stored according to the recommendations.
-
Proteolytic Contamination: If using complex media or serum, proteases may be degrading the peptide. The parent peptide, LL-37, is known to be degraded by trypsin and certain bacterial proteases like aureolysin from Staphylococcus aureus.[1][2]
-
pH Incompatibility: Ensure the pH of your assay buffer is within a stable range for this compound (typically near neutral pH).
-
Peptide Adsorption: Peptides can adsorb to plasticware. Consider using low-adhesion microplates or pre-treating plates.
-
Aggregation: Visual inspection for precipitates or turbidity in your stock solution can indicate aggregation.
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting workflow for loss of this compound activity.
Problem 2: Inconsistent Results Between Experiments
Question: My experimental results with this compound are highly variable. What could be causing this inconsistency?
Answer:
Inconsistent results often stem from subtle variations in experimental procedures.
-
Inaccurate Quantification: Ensure your stock solution concentration is accurate. Peptides are often supplied as a gross weight that includes counter-ions and water. Net peptide content should be determined for accurate dosing.
-
Variability in Solution Preparation: Prepare a fresh stock solution for each set of experiments to avoid degradation over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation. Use single-use aliquots.
-
Inoculum Preparation: In antimicrobial assays, variations in the bacterial inoculum size can significantly affect the Minimum Inhibitory Concentration (MIC) values. Standardize your inoculum preparation protocol.
Problem 3: Peptide Precipitation in Solution
Question: My this compound solution appears cloudy or contains visible precipitates. What should I do?
Answer:
Precipitation indicates that the peptide is aggregating and coming out of solution, which will significantly impact its effective concentration and activity.
-
Solubility Issues: this compound is a hydrophobic peptide. If you are using a high concentration or a buffer with high ionic strength, it may precipitate. Try dissolving the peptide in a small amount of a solvent like DMSO before diluting it into your aqueous buffer.
-
pH-Dependent Solubility: The solubility of peptides can be pH-dependent. Ensure the pH of your buffer is appropriate.
-
Aggregation Over Time: Aggregation can be a time-dependent process. Use freshly prepared solutions whenever possible.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Degradation by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.
Materials:
-
This compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer for your experimental condition (e.g., PBS for physiological pH)
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in your chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution under the desired stress condition (e.g., 37°C for 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Stop any enzymatic reactions by adding a quenching agent (e.g., acid or a protease inhibitor).
-
Centrifuge the samples to remove any precipitate.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Inject a standard volume of your sample.
-
Elute the peptide and its degradation products using a linear gradient of ACN (e.g., 5% to 95% ACN with 0.1% TFA over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of a fresh, unstressed sample.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound over time to determine the degradation rate.
-
New peaks appearing in the chromatogram represent degradation products.
-
| Time (hours) | Peak Area of Intact this compound | % Remaining this compound |
| 0 | 1,200,000 | 100% |
| 2 | 1,150,000 | 95.8% |
| 4 | 1,080,000 | 90.0% |
| 8 | 950,000 | 79.2% |
| 24 | 600,000 | 50.0% |
General Experimental Workflow for Stability Assessment
Caption: General workflow for assessing this compound stability.
Protocol 2: Enzymatic Degradation Assay
This protocol is for assessing the susceptibility of this compound to specific proteases.
Materials:
-
This compound peptide
-
Protease of interest (e.g., trypsin, elastase)
-
Appropriate reaction buffer for the protease
-
Protease inhibitor (to stop the reaction)
-
RP-HPLC system for analysis
Procedure:
-
Prepare a solution of this compound in the reaction buffer.
-
Add the protease to the this compound solution to initiate the reaction. A typical enzyme:substrate ratio is 1:100 by weight.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots and stop the reaction by adding a protease inhibitor or by acidifying the solution.
-
Analyze the samples by RP-HPLC as described in Protocol 1 to determine the rate of this compound degradation.
Quantitative Data on LL-37 Degradation (as a proxy for this compound)
| Enzyme | Concentration | Incubation Conditions | Result | Reference |
| Trypsin | ≥ 10 ng/ml | 37°C for 6 hours | Complete degradation of LL-37 (10 µg/ml) | [1] |
| Aureolysin (S. aureus) | Various | 45 minutes | Time and concentration-dependent inactivation of LL-37 | [2] |
| V8 Protease (S. aureus) | Various | 45 minutes | Inactivation of LL-37 | [2] |
Signaling Pathways
This compound is a derivative of LL-37, and its cellular effects are likely mediated through similar pathways. The following diagram illustrates the known signaling pathways activated by the parent molecule, LL-37.
Proposed Signaling Pathway of LL-37
Caption: Proposed signaling pathways for LL-37, the parent molecule of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of OP-145 and LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial peptides OP-145 and LL-37, focusing on their respective efficacies as demonstrated by experimental data. This compound is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, designed to enhance its therapeutic potential.[1][2] This document summarizes key quantitative data, outlines experimental protocols for core assays, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the in vitro activities of this compound and LL-37 against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Gram-Positive Bacteria | This compound MIC (µM) | LL-37 MIC (µM) | Reference |
| Staphylococcus aureus | - | 32 | [3] |
| Methicillin-resistantS. aureus (MRSA) | Shows significant activity | - | [2][4] |
| Enterococcus hirae | 3.2 (for 99.9% killing in 5 min) | - | [1] |
| Gram-Negative Bacteria | This compound MIC (µM) | LL-37 MIC (µM) | Reference |
| Escherichia coli | Exhibits killing efficacy | - | [5] |
| Pseudomonas aeruginosa | - | - | |
| Klebsiella pneumoniae | - | - |
Bactericidal Kinetics: Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
| Organism | Peptide | Concentration | Time | Log Reduction in CFU/mL | Reference |
| Enterococcus hirae | This compound | 3.2 µM | 5 min | >3 (99.9% killing) | [1] |
| Staphylococcus aureus (biofilm) | LL-37 | 10 µM | 5 min | >3 | [3] |
| Staphylococcus aureus (biofilm) | LL-37 | 10 µM | 60 min | ~4.3 | [3] |
Anti-Biofilm Efficacy
The ability of these peptides to inhibit the formation of and eradicate established biofilms is a critical aspect of their therapeutic potential.
| Organism | Peptide | Activity | Concentration | Effect | Reference |
| Methicillin-resistantS. aureus (MRSA) | This compound | Biofilm Reduction | - | Significant reduction in biofilm counts after 24h | [2][4] |
| Staphylococcus aureus | LL-37 | Biofilm Eradication | 10 µM | >4-log reduction in viable bacteria within a 24h biofilm | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, which is a standard procedure for assessing the in vitro activity of an antimicrobial agent against bacteria.
-
Bacterial Culture Preparation: The test bacterium is cultured in a suitable broth medium to reach the logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Stock solutions of this compound and LL-37 are prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Time-Kill Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population.
-
Preparation: A bacterial culture in the logarithmic growth phase is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Exposure: The bacterial suspension is exposed to different concentrations of this compound or LL-37 (typically multiples of the MIC).
-
Sampling: Aliquots are taken from the mixture at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Analysis: The log10 CFU/mL is plotted against time for each peptide concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
Anti-Biofilm Assay
This assay evaluates the ability of a peptide to prevent biofilm formation or eradicate a pre-formed biofilm.
-
Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation (e.g., specific media, static incubation) for a set period (e.g., 24 hours).
-
For Biofilm Inhibition: Peptides are added to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For Biofilm Eradication: The planktonic bacteria are removed from the wells, and the established biofilms are washed. Fresh media containing the peptides is then added to the wells.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Quantification: The biofilms are quantified by methods such as crystal violet staining (to measure biomass) or by scraping the biofilm, resuspending the bacteria, and performing CFU counts (to determine cell viability).
Mechanism of Action and Signaling Pathways
This compound: Membrane Disruption Workflow
The primary mechanism of action for this compound, similar to its parent peptide LL-37, involves the disruption of the bacterial cell membrane. This process leads to depolarization, leakage of intracellular contents, and ultimately cell death.[5]
References
- 1. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 4. The Antibacterial Effects of Antimicrobial Peptides this compound against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Peptides OP-145 and SAAP-148: Mode of Action and Efficacy
For Immediate Release
LEIDEN, Netherlands – December 13, 2025 – In the ongoing battle against antimicrobial resistance, two synthetic antimicrobial peptides, OP-145 and SAAP-148, both derived from the human cathelicidin LL-37, have emerged as promising candidates. This guide provides a detailed comparison of their modes of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and SAAP-148 are 24-mer peptides designed to mimic and enhance the antimicrobial properties of LL-37.[1][2] Their primary mechanism of action involves the disruption of bacterial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[3] While they share a common origin and general mechanism, significant differences in their efficacy and specific interactions with bacterial membranes have been observed.[1][4]
Core Mechanism of Action: A Multi-Step Process
The bactericidal activity of both this compound and SAAP-148 can be characterized by a series of interactions with the bacterial cell envelope:
-
Electrostatic Attraction: The peptides, being positively charged, are initially attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[1][5]
-
Membrane Insertion and Permeabilization: Upon binding, the peptides insert into the bacterial cytoplasmic membrane, leading to its disruption. This permeabilization results in the leakage of intracellular contents and ultimately, cell death.[1][3][6]
-
Lipid Packing Disruption: Beyond simple pore formation, these peptides also perturb the organization of lipids within the membrane, contributing to the loss of membrane integrity and function.[1][5] This disruption of lipid packing is a crucial element of their bactericidal activity.[1]
Comparative Efficacy: SAAP-148 Demonstrates Superior Potency
Experimental data consistently indicates that SAAP-148 exhibits greater antimicrobial potency than this compound against a broad spectrum of bacteria, including multidrug-resistant strains.[4][6] This enhanced activity is reflected in its lower lethal concentrations (LC99.9%) and more rapid bactericidal kinetics.
| Peptide | Organism | Bacterial Load (CFU/mL) | Buffer | LC99.9% (µM) | Incubation Time |
| SAAP-148 | E. coli | 1 x 10⁶ | NaPi | 1.6[7] | 5 min[7] |
| This compound | E. coli | 1 x 10⁶ | NaPi | 6.4[7] | 5 min[7] |
| SAAP-148 | E. hirae | 1 x 10⁶ | NaPi | 0.4[6][7] | 5 min[6][7] |
| This compound | E. hirae | 1 x 10⁶ | NaPi | 3.2[6][7] | 5 min[6][7] |
| SAAP-148 | S. aureus | - | PBS | 1.6[8] | - |
| SAAP-148 | S. aureus | - | 50% Plasma | 12.8[8] | - |
| SAAP-148 | Various MDR strains | - | PBS | 0.8 - 6.4[8] | - |
| SAAP-148 | Various MDR strains | - | Plasma/Urine | 6.4 - 25.6[8] | - |
Table 1: Comparative bactericidal concentrations (LC99.9%) of SAAP-148 and this compound against various bacteria under different conditions.
Furthermore, SAAP-148 has demonstrated significant efficacy against bacterial biofilms and persister cells, which are notoriously difficult to eradicate with conventional antibiotics.[3]
Mechanistic Differences: A Deeper Dive
The superior performance of SAAP-148 can be attributed to key differences in its interaction with the bacterial membrane at the molecular level.
Membrane Permeabilization
Flow cytometry analysis using the fluorescent dye propidium iodide (PI), which only enters cells with compromised membranes, reveals that SAAP-148 induces membrane permeabilization more efficiently and at lower concentrations than this compound.[1][2]
| Peptide | Organism | Concentration (µM) | % PI-Positive Cells ( indicative of permeabilization) | Time |
| SAAP-148 | E. hirae | - | ~80%[6] | > 3 min[6] |
| This compound | E. hirae | - | ~60%[6] | > 3 min[6] |
Table 2: Comparative membrane permeabilization of E. hirae by SAAP-148 and this compound.
Membrane Depolarization
Both peptides cause depolarization of the bacterial cytoplasmic membrane, a key step in their killing mechanism.[1][4] However, SAAP-148 is significantly more effective at inducing depolarization at lower concentrations.[4]
Surface Charge Neutralization
Zeta potential measurements show that both peptides can neutralize the negative surface charge of bacteria. Interestingly, SAAP-148 achieves this at a much lower concentration than this compound. For E. coli, 3.2 µM of SAAP-148 was sufficient for surface charge neutralization, whereas 25.6 µM of this compound was required.[7]
Visualizing the Mode of Action
The following diagrams illustrate the proposed mode of action and a typical experimental workflow for assessing antimicrobial peptide activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using zeta-potential measurements to quantify peptide partition to lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and this compound, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating OP-145: A Comparative Guide to its Antibacterial Activity in Animal Models of Implant-Associated Infections
For Immediate Release
LEIDEN, Netherlands – December 13, 2025 – This guide provides a comparative analysis of the in vivo antibacterial efficacy of OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. The data presented here, intended for researchers, scientists, and drug development professionals, focuses on the performance of this compound in animal models of implant-associated infections, a critical preclinical validation step. For comparative purposes, data from studies on its parent molecule, LL-37, another LL-37 derivative, SAAP-148, and the standard-of-care antibiotic, vancomycin, are also included.
This compound has demonstrated notable efficacy in reducing bacterial load in preclinical models of implant-associated infections. As a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance, rigorous evaluation of its in vivo performance is paramount.
Comparative Efficacy in Animal Models
The following table summarizes the available quantitative data from various animal studies investigating the in vivo antibacterial activity of this compound and its comparators against Staphylococcus aureus, a leading cause of implant-associated infections. It is important to note that direct head-to-head comparative studies in the same animal model are limited, and thus, comparisons should be made with consideration of the different experimental conditions.
| Compound | Animal Model | Infection Type | Key Efficacy Data | Dosage/Administration |
| This compound | Murine | Subcutaneous silicone elastomer implant infection | 63% of implants were culture-positive (compared to 100% in the control group); Significant reduction in the median number of viable bacteria per implant.[1] | 675 μg injected along the implant |
| This compound | Rabbit | Intramedullary nail-related infection | 67% of nails were culture-negative (compared to 29% in the control group); 67% of bone and 80% of soft tissue samples were culture-negative. | Implant coated with a Polymer-Lipid Encapsulation MatriX (PLEX) containing this compound |
| SAAP-148 | Murine | Subcutaneous implant infection | Significantly prevents colonization of the implant surface and surrounding tissue. | Supramolecular coating containing 5 mol% of UPy-SAAP-148GG on a titanium implant |
| Vancomycin | Rat | Spinal implant infection | No bacteria survived in the high-dose group (2.0 mg vancomycin powder); MRSA was detected in lower dose groups. | Intra-wound application of vancomycin powder |
| Vancomycin | Rat | Implant-associated osteomyelitis | Median bacterial count of 3.03 × 10⁵ CFU/g of bone (compared to 3.29 × 10⁶ CFU/g in the untreated group). | 50 mg/kg intraperitoneally twice daily for 28 days |
| LL-37 | Murine | Catheter-associated biofilm infection | Data on direct CFU reduction on implants is not readily available in the reviewed literature. | Not specified in the context of implant infection |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for establishing and evaluating treatments in murine and rabbit models of implant-associated infections.
Murine Subcutaneous Implant-Associated Infection Model
This model is frequently used for the initial screening of antimicrobial agents against biofilm formation on foreign materials.
-
Animal Model: Typically, 6-8 week old female BALB/c mice are used.
-
Implant Material: Sterile, medical-grade silicone elastomer or titanium discs (e.g., 5 mm in diameter).
-
Surgical Procedure:
-
Mice are anesthetized, and the dorsal area is shaved and disinfected.
-
A small subcutaneous pocket is created through a minor incision.
-
The sterile implant is inserted into the pocket.
-
-
Bacterial Inoculation:
-
A clinically relevant strain of Staphylococcus aureus (e.g., a methicillin-resistant strain, MRSA) is grown to a mid-logarithmic phase.
-
A specific inoculum (e.g., 1 x 10⁵ Colony Forming Units, CFU) is injected into the subcutaneous pocket adjacent to the implant.
-
-
Treatment Administration:
-
For localized treatment, the test compound (e.g., this compound solution) is injected into the pocket at a specified time post-infection.
-
For systemic treatment, the compound is administered intravenously or intraperitoneally at a predetermined dosing schedule.
-
Control groups receive a vehicle control (e.g., PBS).
-
-
Efficacy Evaluation:
-
At a defined endpoint (e.g., 24 hours or 7 days post-treatment), animals are euthanized.
-
The implant and surrounding tissue are aseptically excised.
-
Implants are sonicated in a sterile buffer to dislodge adherent bacteria.
-
Serial dilutions of the sonicate and homogenized tissue are plated on appropriate agar plates.
-
CFU are counted after incubation to determine the bacterial load on the implant and in the surrounding tissue.
-
Rabbit Intramedullary Nail-Associated Infection Model
This model more closely mimics orthopedic implant infections and allows for the evaluation of antimicrobial coatings.
-
Animal Model: Adult New Zealand white rabbits are commonly used.
-
Implant Material: Custom-made titanium intramedullary nails, which can be coated with the antimicrobial agent.
-
Surgical Procedure:
-
Rabbits are anesthetized, and the surgical site (e.g., femur or tibia) is prepared.
-
An incision is made, and the intramedullary canal is reamed.
-
The coated or uncoated nail is inserted into the canal.
-
-
Bacterial Inoculation:
-
A defined inoculum of S. aureus is injected directly into the intramedullary canal prior to or after nail insertion.
-
-
Post-Operative Care: Animals receive appropriate analgesia and are monitored for clinical signs of infection.
-
Efficacy Evaluation:
-
At a predetermined time point (e.g., 28 days), the animals are euthanized.
-
The intramedullary nail, surrounding bone, and soft tissue are harvested aseptically.
-
The nail is sonicated to quantify adherent bacteria (CFU counting).
-
Bone and soft tissue samples are homogenized for bacterial quantification.
-
The percentage of culture-negative samples is determined for each group.
-
Visualizing the Experimental Workflow
To further clarify the process of validating antibacterial activity in an implant-associated infection model, the following diagram illustrates the key steps.
Signaling Pathways and Mechanism of Action
While detailed in vivo signaling pathway analysis is complex, the primary mechanism of action for this compound, like other cathelicidin-derived peptides, is believed to be the disruption of bacterial cell membranes. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell wall.
References
OP-145: A Promising Antimicrobial Peptide Against Multidrug-Resistant Bacteria
For Immediate Release
A comprehensive analysis of the synthetic antimicrobial peptide OP-145 demonstrates its significant efficacy against multidrug-resistant (MDR) bacteria, positioning it as a potential alternative to conventional antibiotics. This guide provides a detailed comparison of this compound's performance against various antibiotics, supported by available experimental data.
Executive Summary
This compound, a synthetic peptide derived from the human cathelicidin LL-37, exhibits potent antimicrobial and anti-biofilm properties, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action, primarily through the disruption of bacterial cell membranes, offers a different approach to combating infections compared to many traditional antibiotics. While extensive comparative data is still emerging, initial studies highlight its potential in addressing the growing threat of antibiotic resistance.
Efficacy of this compound Against Multidrug-Resistant Bacteria
Current research indicates that this compound is highly effective against several clinically relevant MDR bacteria.
Minimum Inhibitory Concentration (MIC) Comparison
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. While a comprehensive comparative dataset is not yet available in a single study, the following table summarizes available information on the efficacy of this compound and common antibiotics against key MDR pathogens.
| Pathogen | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data demonstrating significant activity exists, but specific MIC ranges from comparative studies are not readily available.[1][2] | 1-2 | 1-4 | 0.5-2 |
| Pathogen | This compound MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Meropenem MIC (µg/mL) | Colistin MIC (µg/mL) |
| Pseudomonas aeruginosa | N/A | 1- >256 | 0.5 - >512 | 0.5-4 |
| Acinetobacter baumannii | N/A | 8 - >256 | 2 - >64 | 0.25-2 |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | N/A | >256 | >16 | Varies |
Note: "N/A" indicates that specific, directly comparable MIC values for this compound against these pathogens were not found in the reviewed literature. The antibiotic MIC ranges are based on published surveillance data and may vary depending on the specific strain and testing methodology.
Biofilm Eradication
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. This compound has demonstrated notable efficacy in reducing and eradicating biofilms.
Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
| Pathogen | This compound MBEC (µg/mL) | Vancomycin MBEC (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Studies show significant reduction in biofilm formation.[1][2] | Often high and variable, frequently >128 µg/mL. |
Mechanism of Action
The primary mechanism of action for this compound involves the direct disruption of the bacterial cell membrane. This process is generally understood to occur in the following stages:
-
Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Disruption: Upon binding, this compound inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and increased permeability.
-
Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular contents and ultimately leads to bacterial cell death.
This membrane-targeting mechanism is considered less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
Mechanism of this compound action on the bacterial cell membrane.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Workflow:
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound or the comparator antibiotic. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (bacteria without antimicrobial) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Biofilm Eradication Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to eradicate a pre-formed biofilm.
Workflow:
Workflow for the Crystal Violet Biofilm Eradication Assay.
Detailed Steps:
-
Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a sterile buffer such as phosphate-buffered saline (PBS).
-
Antimicrobial Treatment: Add fresh growth medium containing serial dilutions of this compound or the comparator antibiotic to the wells and incubate for a specified period (e.g., 24 hours).
-
Staining: Wash the wells again to remove the antimicrobial agent and planktonic bacteria. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.
-
Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of remaining biofilm.
Conclusion
This compound demonstrates significant potential as a novel antimicrobial agent against multidrug-resistant bacteria, particularly MRSA. Its distinct membrane-disrupting mechanism of action and efficacy against biofilms make it a compelling candidate for further development. While more extensive comparative studies are needed to fully elucidate its spectrum of activity against a wider range of MDR pathogens, the existing data provides a strong rationale for its continued investigation as a valuable tool in the fight against antimicrobial resistance.
References
In Vivo Efficacy of OP-145 for the Treatment of Staphylococcus aureus Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of OP-145, a synthetic antimicrobial peptide, against Staphylococcus aureus infections. The performance of this compound is compared with established antibiotic treatments, namely vancomycin and daptomycin. This document summarizes key experimental data, details the methodologies used in these studies, and provides visualizations of the mechanism of action and experimental workflows.
Executive Summary
This compound has demonstrated significant in vivo efficacy in localized S. aureus infections, particularly in the context of implant-associated infections. While direct comparative studies of systemic this compound versus vancomycin or daptomycin in treating systemic S. aureus infections are limited, the available data suggests this compound is a promising candidate for further development, especially for local applications and prevention of device-related infections. Vancomycin and daptomycin remain standard-of-care for systemic S. aureus infections, with daptomycin showing rapid bactericidal activity.
Data Presentation
The following tables summarize the in vivo efficacy of this compound, vancomycin, and daptomycin in various animal models of S. aureus infection.
Table 1: In Vivo Efficacy of this compound against S. aureus Infections
| Animal Model | Infection Type | S. aureus Strain | This compound Treatment Regimen | Key Findings | Reference |
| Mouse | Subcutaneous implant infection | JAR060131 | 135 µg or 675 µg injected along the implant 1 hour post-infection | Significantly lower percentage of culture-positive implants (69% for 135 µg, 63% for 675 µg) compared to PBS control (100%). Significantly lower bacterial numbers on implants with 675 µg dose.[1] | [1] |
| Rabbit | Intramedullary nail-related infection | Not specified | Polymer-Lipid Encapsulation MatriX (PLEX)-coated nails with this compound | 67% of rabbits with PLEX-OP-145-coated nails had culture-negative nails after 28 days, compared to 29% with uncoated nails. Bone and soft tissue samples were also culture-negative in a higher percentage of the this compound group.[2] | [2] |
Table 2: In Vivo Efficacy of Vancomycin against S. aureus Infections
| Animal Model | Infection Type | S. aureus Strain | Vancomycin Treatment Regimen | Key Findings | Reference |
| Rat | Aortic valve endocarditis | MRSA | 150 mg/kg/day continuous IV infusion for 4.5 days | Mean bacterial count in vegetations: 7.1 ± 2.5 log10 CFU/g. | [3] |
| Rat | Catheter-related infection (biofilm) | MRSE | 50 mg/kg subcutaneously twice daily (systemic) + 5 mg/mL in lock therapy (18h) for 3 days | 100% of catheters cleared of bacteria one week post-therapy. | [4] |
| Mouse | Hematogenous pulmonary infection | MRSA | 50 mg/kg twice daily | Significantly decreased the number of viable MRSA cells in the lungs compared to control. Mean bacterial count: 4.67 ± 0.17 log10 CFU/ml. | [5] |
Table 3: In Vivo Efficacy of Daptomycin against S. aureus Infections
| Animal Model | Infection Type | S. aureus Strain | Daptomycin Treatment Regimen | Key Findings | Reference |
| Rat | Aortic valve endocarditis | MRSA | 40 mg/kg subcutaneously once daily for 4.5 days | Mean bacterial count in vegetations: 4.2 ± 1.5 log10 CFU/g. Statistically significant difference compared to vancomycin. | [3] |
| Rat | Catheter-related infection (biofilm) | MRSE | 40 mg/kg subcutaneously once daily (systemic) + 5 mg/mL in lock therapy (18h) for 3 days | 90% of catheters cleared of bacteria one week post-therapy. | [4] |
| Mouse | Hematogenous pulmonary infection | MRSA | Not specified | Improved survival and decreased the number of abscesses and bacteria in the lungs compared with control. Mean bacterial count: 4.36 ± 0.20 log10 CFU/ml. | [5] |
| Mouse | Thigh infection | S. aureus (standard strain) | Single doses of 2.5 or 10 mg/kg | Reduced the number of bacteria by 3 to 4 log10 CFU/thigh.[6] | [6] |
Experimental Protocols
This compound Mouse Subcutaneous Implant Infection Model[1]
-
Animal Model: Mice.
-
Implant: A silicone elastomere implant is surgically placed subcutaneously.
-
Infection: Immediately following implantation, 1 x 10^5 CFU of S. aureus JAR060131 are injected along the implant.
-
Treatment: One hour post-infection, 50 µl of PBS containing 135 µg or 675 µg of this compound is injected along the implant. A control group receives PBS without the peptide.
-
Endpoint Analysis: One day after treatment, the implants and surrounding tissues are harvested to determine the proportion of culture-positive samples and the number of viable bacteria (CFU).
Vancomycin and Daptomycin Rat Aortic Valve Endocarditis Model[3]
-
Animal Model: Rats.
-
Infection: Aortic valve endocarditis is induced with a methicillin-resistant S. aureus (MRSA) strain.
-
Treatment:
-
Vancomycin: 150 mg/kg/day administered as a continuous intravenous infusion for 4.5 days.
-
Daptomycin: 40 mg/kg administered subcutaneously once daily for 4.5 days.
-
-
Endpoint Analysis: The outcome is assessed by counting the residual viable bacteria in the cardiac vegetations.
Vancomycin and Daptomycin Rat Catheter-Related Biofilm Infection Model[4]
-
Animal Model: Rats with a central venous catheter.
-
Infection: Catheters are infected with a methicillin-resistant Staphylococcus epidermidis (MRSE) strain to establish a biofilm.
-
Treatment (Antibiotic Lock Therapy - ALT):
-
Vancomycin: Systemic administration of 50 mg/kg subcutaneously twice daily, combined with a 3-day ALT of 18 hours with 5 mg/mL vancomycin.
-
Daptomycin: Systemic administration of 40 mg/kg subcutaneously once daily, combined with a 3-day ALT of 18 hours with 5 mg/mL daptomycin.
-
-
Endpoint Analysis: Clearance of bacteria from the central venous catheters is assessed one week after the completion of therapy.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound, as a cationic antimicrobial peptide, involves the disruption of the bacterial cell membrane. This process is not known to involve specific intracellular signaling pathways but is rather a direct physical interaction with the membrane components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Daptomycin in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin Antibiotic Lock Therapy in a Rat Model of Staphylococcal Central Venous Catheter Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of OP-145 and Other Prominent Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. A critical parameter in the preclinical and clinical evaluation of any new drug candidate is its therapeutic index (TI), a quantitative measure of its safety and efficacy. This guide provides a comprehensive comparison of the therapeutic index of OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, with other well-characterized AMPs, including its parent peptide LL-37, the highly potent SAAP-148, and the engineered peptide WLBU2.
Quantitative Assessment of Antimicrobial and Cytotoxic Activities
The therapeutic index of an AMP is typically determined by comparing its antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) against its toxicity to host cells (e.g., 50% Hemolytic Concentration, HC50, or 50% Cytotoxic Concentration, CC50). A higher TI value indicates a more favorable safety profile, signifying that the peptide is effective against microbes at concentrations that are not significantly harmful to host cells.
The following tables summarize the available data on the antimicrobial and cytotoxic activities of this compound and other selected AMPs.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected AMPs against Various Bacterial Strains (µM)
| Peptide | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Pseudomonas aeruginosa | Escherichia coli | Enterococcus hirae |
| This compound | 1.6 - 6.4[1] | 3.2[2] | 6.4[1] | 6.4[1] | 3.2[2] |
| SAAP-148 | 1.6[3] | 1.6[3] | 1.6[3] | 1.6[1] | 0.4[2] |
| LL-37 | >10 | >10 | <10 | <10 | - |
| WLBU2 | ≤10 | ≤10 | ≤8 | ≤10 | - |
Table 2: Hemolytic and Cytotoxic Concentrations of Selected AMPs (µM)
| Peptide | 50% Hemolytic Concentration (HC50) | 50% Cytotoxic Concentration (CC50) against various cell lines |
| This compound | Shows some cytotoxicity against human cells[2] | - |
| SAAP-148 | Induces some hemolysis at higher concentrations[2] | Cytotoxic at relatively low concentrations in 2D culture of human skin cells[2] |
| LL-37 | - | - |
| WLBU2 | >100 (minimal hemolysis ≤15% at 100 µM) | TC20 (20% toxicity) against WBCs >100 µM |
Note: The therapeutic index (TI) can be calculated as HC50/MIC or CC50/MIC. Direct comparisons of TI are most accurate when determined within the same study under identical experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial and cytotoxic activities is paramount for the reliable determination of the therapeutic index. The following are standardized protocols for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C. b. Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) and incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Dilutions: a. Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial twofold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate.
3. Incubation and Reading: a. Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Determination of Hemolytic Activity (HC50)
This protocol measures the ability of an AMP to lyse red blood cells.
1. Preparation of Red Blood Cells (RBCs): a. Obtain fresh human or animal blood containing an anticoagulant. b. Centrifuge the blood to pellet the RBCs and wash the pellet three times with phosphate-buffered saline (PBS). c. Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).
2. Hemolysis Assay: a. Prepare serial dilutions of the AMP in PBS in a 96-well plate. b. Add the RBC suspension to each well. c. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis). d. Incubate the plate at 37°C for 1-4 hours.
3. Measurement of Hemolysis: a. Centrifuge the plate to pellet intact RBCs. b. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm using a microplate reader. c. Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. d. The HC50 is the peptide concentration that causes 50% hemolysis.
Protocol 3: Determination of Cytotoxicity (CC50)
This protocol assesses the toxicity of an AMP to mammalian cells using the MTT assay.
1. Cell Culture: a. Culture a suitable mammalian cell line (e.g., HeLa, HaCaT, or primary cells) in the appropriate medium and conditions. b. Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
2. Peptide Treatment: a. Prepare serial dilutions of the AMP in a serum-free or low-serum medium. b. Replace the culture medium in the wells with the peptide dilutions. c. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. d. Incubate the plate for 24-72 hours.
3. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. e. The CC50 is the peptide concentration that reduces cell viability by 50%.
Mechanisms of Action and Signaling Pathways
The therapeutic index of an AMP is intrinsically linked to its mechanism of action. Ideally, an AMP should selectively target and disrupt microbial membranes while having minimal interaction with mammalian cell membranes.
Membrane Disruption Mechanisms
Most cationic AMPs, including this compound and SAAP-148, exert their primary antimicrobial effect by disrupting the bacterial cell membrane. This selectivity is attributed to the difference in lipid composition between bacterial (anionic) and mammalian (zwitterionic and containing cholesterol) membranes. Several models describe this process:
Caption: General mechanisms of bacterial membrane disruption by antimicrobial peptides.
This compound and SAAP-148 are thought to act primarily through these membrane-disruptive mechanisms. Studies have shown that SAAP-148 is more efficient at depolarizing and permeabilizing bacterial membranes than this compound, which may contribute to its lower MIC values.[2]
Host Cell Signaling Pathways
Beyond direct membrane lysis, some AMPs, particularly the parent peptide LL-37, can modulate host immune responses by interacting with cell surface receptors and initiating intracellular signaling cascades.
Caption: Simplified overview of LL-37-mediated intracellular signaling pathways.
While this compound and SAAP-148 are derivatives of LL-37, their interactions with these signaling pathways are less characterized. Their design modifications, aimed at enhancing antimicrobial activity, may also alter their immunomodulatory properties.
Experimental Workflow for Therapeutic Index Assessment
A systematic approach is crucial for the comprehensive assessment of an AMP's therapeutic index.
Caption: A streamlined workflow for determining the therapeutic index of an antimicrobial peptide.
Conclusion
The assessment of the therapeutic index is a cornerstone in the development of antimicrobial peptides as viable therapeutic agents. This compound demonstrates potent antimicrobial activity against a range of clinically relevant bacteria. In comparison, SAAP-148 often exhibits superior antimicrobial potency with lower MIC values. However, this increased potency can sometimes be associated with higher cytotoxicity. The parent peptide, LL-37, generally shows weaker antimicrobial activity in vitro. WLBU2 represents an engineered peptide with a potentially high therapeutic index due to its low hemolytic activity.
Ultimately, the choice of an AMP for a specific therapeutic application will depend on a careful balance between its efficacy against the target pathogen and its potential for host toxicity. The data and protocols presented in this guide provide a framework for the objective comparison of this compound and other AMPs, aiding researchers and drug developers in making informed decisions for future investigations and clinical development.
References
A Head-to-Head Comparison of OP-145 and Conventional Antibiotics for Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. This has spurred the development of novel antimicrobial agents to combat these resilient strains. Among the promising candidates is OP-145, a synthetic antimicrobial peptide. This guide provides a comprehensive, data-driven comparison of this compound against conventional antibiotics used for MRSA treatment, including vancomycin, linezolid, and daptomycin.
Executive Summary
This compound, a synthetic peptide derived from the human cathelicidin LL-37, demonstrates significant in vitro activity against clinical isolates of MRSA. Its mechanism of action, centered on disrupting bacterial cell membranes, offers a different approach compared to traditional antibiotics. While direct head-to-head clinical trial data is limited, preclinical evidence suggests this compound possesses potent bactericidal and anti-biofilm properties. This guide synthesizes available data to offer a comparative overview of its performance against established MRSA therapies.
Mechanism of Action: A Divergent Approach
Conventional antibiotics for MRSA target various cellular processes. Vancomycin inhibits cell wall synthesis, linezolid obstructs protein synthesis by binding to the 50S ribosomal subunit, and daptomycin disrupts the cell membrane's function. In contrast, this compound, as a cationic antimicrobial peptide, is thought to exert its bactericidal effect through electrostatic interactions with the negatively charged bacterial membrane, leading to membrane destabilization, pore formation, and ultimately, cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
